Product packaging for Direct Yellow 44(Cat. No.:CAS No. 7248-45-5)

Direct Yellow 44

Cat. No.: B1360085
CAS No.: 7248-45-5
M. Wt: 634.5 g/mol
InChI Key: PBOIUUROGJVVNC-UHFFFAOYSA-L
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Description

Contextualization of Direct Yellow 44 within Azo Dye Chemistry and Research Significance

This compound, with the Colour Index Number 29000 and CAS number 8005-52-5, is a synthetic dye characterized by the presence of one or more azo groups (–N=N–), which are responsible for its vibrant yellow color. tristains.comtsijournals.com It is classified as a double azo dye. worlddyevariety.com Its molecular formula is C₂₇H₂₀N₆Na₂O₈S, and it has a molecular weight of 634.53 g/mol . worlddyevariety.comscbt.com The synthesis of this compound involves the diazo coupling of 3-Aminobenzenesulfonic acid with (2-Methoxyphenylamino)methanesulfonic acid, followed by further reactions. worlddyevariety.com

Traditionally, this compound has been used for dyeing cellulosic fibers such as cotton, viscose, and linen, as well as silk, wool, leather, and paper. tristains.comworlddyevariety.comscholarsresearchlibrary.com Its water-solubility facilitates its application in these dyeing processes. tsijournals.com The research significance of this compound stems from the general interest in azo dyes due to their widespread industrial use and the environmental concerns associated with their release into wastewater. nih.gov Furthermore, the specific chemical structure of this compound makes it a subject of interest for various advanced research applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
C.I. Name This compound
C.I. Number 29000
CAS Number 8005-52-5
Molecular Formula C₂₇H₂₀N₆Na₂O₈S
Molecular Weight 634.53 g/mol
Appearance Yellow/Brown powder
Solubility in Water at 90°C 60 g/L

Data sourced from multiple references tristains.comworlddyevariety.comalphadyechem.com.

Overview of Advanced Research Trajectories Pertaining to this compound

Recent scientific investigations have propelled this compound into new realms of research, particularly in environmental remediation, biological research, and analytical chemistry. These advanced research trajectories are exploring the unique properties of this compound for applications beyond its conventional use as a dye.

The presence of azo dyes like this compound in industrial effluents is a significant environmental concern, which has spurred research into effective removal methods. Two primary areas of investigation are photocatalytic degradation and adsorption.

Photocatalytic Degradation:

Photocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂, or zinc oxide, ZnO) and a light source (like UV light) to generate highly reactive hydroxyl radicals (•OH). sigmaaldrich.comojp.gov These radicals can break down the complex structure of dyes like this compound into simpler, less harmful compounds. sigmaaldrich.com Research has shown that the efficiency of photocatalytic degradation is influenced by factors such as pH, catalyst concentration, and the initial dye concentration. sigmaaldrich.comnih.gov For instance, studies on similar direct yellow dyes have demonstrated that the degradation rate often follows pseudo-first-order kinetics.

Table 2: Research Findings on the Photocatalytic Degradation of Direct Yellow Dyes

CatalystTarget DyeOptimal pHCatalyst DoseInitial Dye ConcentrationDegradation Efficiency
TiO₂Direct Yellow 12Acidic2.0 g/L100-500 mg/LEfficiency decreased with increasing initial concentration
ZnODirect Yellow 12AlkalineNot specifiedNot specifiedEffective degradation observed
UVA/TiO₂Direct Yellow 5021 g/L20 mg/LHigh efficiency (lnC₀/C = 1.4)

Data compiled from various research papers on direct yellow dyes sigmaaldrich.comojp.govnih.govsigmaaldrich.com.

Adsorption Studies:

Adsorption is another widely researched method for removing dyes from wastewater. This process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent. Various materials, including hydrogels and activated carbon, have been investigated for their ability to adsorb this compound. nih.govspringerprofessional.de The effectiveness of the adsorption process is typically evaluated by studying the adsorption kinetics and isotherms. Adsorption kinetics describe the rate of dye uptake, with pseudo-first-order and pseudo-second-order models being commonly used. Adsorption isotherms, such as the Langmuir and Freundlich models, provide insights into the distribution of dye molecules between the liquid and solid phases at equilibrium. springerprofessional.dehamiltoncompany.com

Table 3: Research Findings on the Adsorption of Direct Yellow Dyes

AdsorbentTarget DyeKinetic ModelIsotherm ModelMaximum Adsorption Capacity
Sodium alginate hydrogelDirect YellowSecond-orderFreundlich155.4 mg/g
Coconut palm shell activated carbonDirect Yellow 106Pseudo-second orderLangmuir100 mg/g
SawdustDirect Blue and Vat YellowSecond-orderLangmuir8.706 mg/g (Direct Blue)

Data compiled from studies on the adsorption of direct yellow and other dyes springerprofessional.dehamiltoncompany.comderpharmachemica.com.

This compound is also finding applications in the realm of biological research as a multifunctional dye. medchemexpress.com It is used in experiments to observe and analyze cellular structures. medchemexpress.com Its classification as a fluorescent dye suggests its potential for use as a probe in fluorescence microscopy, a technique widely used for visualizing specific components of cells and tissues. nih.govmedchemexpress.com In histopathology, dyes are crucial for staining tissues to reveal cellular details and architectural changes associated with diseases. imrpress.com Direct dyes, in general, are used in staining cellulosic materials, and their interaction with these materials is a subject of ongoing research. ncsu.edu

The distinct chromophoric properties of this compound lend themselves to applications in analytical chemistry. One notable area is in forensic science, specifically in the analysis and identification of dyes from textile fibers. ojp.gov The ability to characterize the specific dye on a fiber can provide crucial evidence in criminal investigations. ojp.gov Furthermore, azo dyes can form colored complexes with metal ions, a property that can be exploited for the spectrophotometric determination of these ions. iaea.orgresearchgate.net The formation of a colored complex allows for the quantitative measurement of the metal ion concentration based on the intensity of the color. This compound, as a chromogenic reagent, has the potential to be used in the development of new analytical methods for various analytes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20N6Na2O8S B1360085 Direct Yellow 44 CAS No. 7248-45-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O8S.2Na/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36;;/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOIUUROGJVVNC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N6Na2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064604
Record name Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt
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Molecular Weight

634.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7248-45-5, 8005-52-5
Record name Benzoic acid, 2-hydroxy-5-(2-(4-((((2-methoxy-4-(2-(3-sulfophenyl)diazenyl)phenyl)amino)carbonyl)amino)phenyl)diazenyl)-, sodium salt (1:2)
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Record name C.I. Direct Yellow 44
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Record name C.I. Direct Yellow 44
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Record name Benzoic acid, 2-hydroxy-5-[2-[4-[[[[2-methoxy-4-[2-(3-sulfophenyl)diazenyl]phenyl]amino]carbonyl]amino]phenyl]diazenyl]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt
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Record name Disodium 5-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]salicylate
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Record name Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, reaction products with 3-[(4-amino-3-methoxyphenyl)azo]benzenesulfonic acid and carbonic dichloride, sodium salts
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Green Chemistry Approaches for Direct Yellow 44 and Analogues

Research into Advanced Synthetic Pathways for Direct Yellow 44 Production

The optimization of reaction parameters is crucial for achieving consistent color tone and high purity in dye synthesis. For stilbene (B7821643) dyes, which share structural similarities with components of some direct yellow dyes, precise control over reaction conditions has been shown to be critical. In the synthesis of a related dye, "Yellow 11," a one-step process has been developed that involves reacting an aqueous solution of para-nitro-toluenesulfonic acid (PNTOSA) with a base within a specific temperature range of 65-90°C. google.com The progress of the reaction is monitored using a UV spectrophotometer to observe the disappearance of a peak at 278 nm and the appearance of a peak at 410 nm, indicating the formation of the desired product. google.com Terminating the reaction at the optimal time by adding cold water and adjusting the pH to a range of 7 to 8.2 yields the final dye. google.com This level of control helps to avoid color deviations that can occur with less optimized processes. google.com

ParameterOptimized Range/MethodPurpose
Temperature65-90°CTo control the reaction rate and product formation.
MonitoringUV SpectrophotometryTo track the consumption of reactants and formation of the product in real-time.
Reaction TerminationAddition of cold waterTo quickly stop the reaction at the desired endpoint.
pH Adjustment7.0 - 8.2To ensure the stability of the final dye product.

Continuous flow synthesis has emerged as a superior alternative to traditional batch processing for the production of direct yellow dyes. quickcompany.inresearchgate.net This technique offers significant advantages, including reduced reaction times and enhanced product uniformity. google.comquickcompany.in In the continuous flow synthesis of "Yellow 11," reaction times are typically in the range of 60-90 minutes, which is shorter than the 60-120 minutes required for batch processes. google.comquickcompany.in The use of microreactors and specialized mixing systems, such as a three-stream micromixing process for the synthesis of azo pigment Yellow 14, allows for precise control over reaction parameters like pH. researchgate.net This enhanced control leads to a higher purity of the final product. researchgate.net For instance, the purity of pigment products synthesized by the three-stream micromixing process was increased by 9.41% compared to a two-stream process. researchgate.net Continuous flow technology also improves safety by minimizing the accumulation of potentially explosive intermediates like diazonium salts. researchgate.netresearchgate.net

Synthesis MethodKey FeaturesAdvantages
Batch Process Reactions carried out in large vessels with reactants added in discrete batches.Established methodology.
Continuous Flow Synthesis Reactants are continuously pumped through a reactor.Shorter reaction times, improved product quality and consistency, enhanced safety. quickcompany.inresearchgate.net

Interactions of Direct Yellow 44 with Substrates and Chemical Systems

Mechanistic Studies of Direct Yellow 44 Dyeing on Cellulose (B213188) Fibers

The dyeing of cellulose fibers, such as cotton, with this compound is a process governed by a series of complex interactions at the molecular level. dyestuffscn.com The affinity of the dye for the fiber and the subsequent adsorption are influenced by the dye's molecular characteristics, intermolecular forces, and the surrounding ionic environment. dyestuffscn.comnumberanalytics.com

Influence of Molecular Structure on Dye-Fiber Affinity

The strong affinity of this compound for cellulose fibers is largely attributed to its specific molecular architecture. dyestuffscn.com Key structural features that promote this affinity include:

Linear Structure: The elongated and linear shape of the this compound molecule allows it to align closely with the linear structure of cellulose polymer chains. dyestuffscn.comchemzones.com

Symmetry and Planarity: A high degree of symmetry and planarity in the aromatic ring system of the dye molecule enhances the contact area between the dye and the cellulose fiber. dyestuffscn.com

Conjugated Systems: The presence of an extended system of conjugated double bonds, including azo groups (-N=N-), is fundamental to the dye's color and contributes to the van der Waals forces that attract it to the fiber. dyestuffscn.comnumberanalytics.com

These structural properties collectively increase the substantivity of the dye, which is its ability to move from the dyebath to the fiber and remain there. chinainterdyes.com

Role of Intermolecular Forces in Dye Adsorption

The adsorption of this compound onto cellulose fibers is not a result of a permanent chemical bond, but rather a combination of weaker intermolecular forces. chinainterdyes.comdyestuffscn.com These forces include:

Hydrogen Bonding: this compound molecules contain groups like amino and hydroxyl groups that can form hydrogen bonds with the hydroxyl groups present in the cellulose fibers. dyestuffscn.com

The dye molecules first adsorb to the surface of the fiber and then diffuse into the amorphous regions, where these intermolecular bonds are formed. dyestuffscn.com

Impact of Ionic Environment on Dyeing Kinetics and Exhaustion

The ionic environment of the dyebath plays a critical role in the efficiency of the dyeing process. dyestuffscn.com this compound is an anionic dye, meaning it carries a negative charge in solution. numberanalytics.com Cellulose fibers also develop a negative surface charge in water. dyestuffscn.com

The following table summarizes the key factors influencing the dyeing of cellulose fibers with this compound:

FactorInfluence on Dyeing Process
Molecular Structure Linear, planar, and symmetrical structure with a long conjugated system enhances affinity for cellulose fibers. dyestuffscn.comchemzones.com
Intermolecular Forces Hydrogen bonds and van der Waals forces are the primary mechanisms for dye adsorption onto the fiber. dyestuffscn.comchinainterdyes.com
Ionic Environment The addition of salt (e.g., NaCl) is crucial to overcome electrostatic repulsion between the anionic dye and the negatively charged cellulose fiber, thereby increasing the dyeing rate and exhaustion. dyestuffscn.comscribd.com

This compound Interactions with Polymeric Materials

This compound is utilized in the dyeing of various polymeric materials beyond just cellulose, including leather, paper, silk, and nylon. sanjaydyes.commolkem.com The principles of dye affinity and intermolecular interactions are also central to these applications.

Investigation of Dye Affinity and Absorption in Polymeric Substrates

The affinity of this compound for different polymeric substrates varies. For instance, its application on protein fibers like wool and silk, and synthetic polyamides like nylon, involves interactions with the functional groups present in these polymers. sanjaydyes.com While direct dyes are primarily used for cellulosic fibers, their flat shape and potential for hydrogen bonding and van der Waals forces allow them to have an affinity for a variety of fibers. chinainterdyes.com In the case of dyeing polyester-cotton blends, disperse dyes are used for the polyester (B1180765) component, while direct dyes like this compound can be used for the cotton portion, often in a one-bath process. arizona.educabchemicals.com

The absorption process involves the dye molecules penetrating the amorphous regions of the polymer. lodz.pl The rate and extent of this absorption are influenced by factors such as temperature and the presence of auxiliaries. chinainterdyes.comscribd.com

Spectroscopic Analysis of Dye-Polymer Intermolecular Interactions

Spectroscopic techniques are invaluable tools for studying the interactions between dyes and polymers at a molecular level.

UV-Vis Spectroscopy: Changes in the UV-Visible absorption spectrum of a dye upon interaction with a polymer can indicate the formation of dye-polymer complexes. mdpi.com For instance, a shift in the maximum absorption wavelength (λmax) can suggest electrostatic interactions or other forms of binding. mdpi.commdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide direct evidence of the intermolecular forces involved. doi.org By analyzing the vibrational frequencies of functional groups in both the dye and the polymer, it is possible to detect the formation of hydrogen bonds or other interactions. doi.orgrsc.org For example, shifts in the characteristic peaks of hydroxyl (–OH) or amino (–NH) groups can confirm their involvement in hydrogen bonding with the polymer substrate. doi.org

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to analyze the elemental composition and chemical state of atoms on the surface of the dyed polymer, providing further insight into the dye-polymer binding. mdpi.comdoi.org

These spectroscopic methods allow for a detailed investigation of the electrostatic forces and other intermolecular attractions that govern the binding of this compound to various polymeric materials. mdpi.com

The table below outlines the application of spectroscopic techniques in studying dye-polymer interactions.

Spectroscopic TechniqueInformation Gained
UV-Visible Spectroscopy Detects the formation of dye-polymer complexes and changes in the electronic environment of the dye through shifts in the absorption spectrum. mdpi.commdpi.com
FTIR Spectroscopy Identifies the specific functional groups involved in intermolecular interactions, such as hydrogen bonding, by observing shifts in their vibrational frequencies. doi.orgrsc.org
XPS Spectroscopy Determines the elemental composition and chemical states on the polymer surface, confirming the presence and nature of the dye-polymer binding. mdpi.comdoi.org

Dye-Surfactant and Dye-Polyelectrolyte Interactions

In dye baths, the presence of surfactants can lead to the formation of dye-surfactant complexes. The nature of this interaction depends on the charges of the dye and the surfactant. For an anionic dye like this compound, a strong interaction is expected with cationic surfactants due to electrostatic attraction. This can lead to the formation of ion pairs or larger aggregates. acs.orgresearchgate.net

Studies on direct dyes have shown that they can interact strongly with oppositely charged surfactants even at concentrations below the critical micelle concentration (CMC). researchgate.net The formation of these complexes can affect the solubility of the dye and its availability to bind to the substrate. For instance, the interaction of a direct yellow dye with the cationic surfactant dodecyltrimethylammonium (B156365) bromide (DTAB) has been studied, revealing specific stoichiometries of dye-surfactant binding. ill.eu The formation of a dye-surfactant complex can sometimes reduce the rate of dye uptake by the fiber, as the complex may be too large to easily penetrate the fiber structure or may have a lower affinity for the substrate than the free dye. scispace.com

The following table summarizes the observed stoichiometry of a direct yellow dye with a cationic surfactant:

DyeSurfactantObserved Stoichiometry (Dye:Surfactant)Reference
Direct YellowDTAB1:2 ill.eu

The structure and concentration of surfactants have a significant impact on the interaction between a dye and a substrate. The length of the alkyl chain of the surfactant is a key factor; longer chains generally lead to stronger hydrophobic interactions and can enhance the solubilization of the dye within surfactant micelles. researchgate.netnih.gov

At concentrations below the CMC, surfactant monomers can form complexes with dye molecules. Above the CMC, dyes can be incorporated into the micelles. researchgate.netacs.org For anionic dyes and cationic surfactants, the strong electrostatic attraction often leads to the formation of insoluble precipitates at certain concentration ratios. However, at higher surfactant concentrations, these precipitates can be redissolved as the dye molecules are solubilized within the micelles. acs.org

The presence of a surfactant can either enhance or hinder the dyeing process. In some cases, the surfactant can act as a leveling agent by forming a complex with the dye, which then slowly releases the dye to the fiber, promoting a more even dyeing. scispace.com In other instances, the surfactant can compete with the dye for adsorption sites on the substrate or form a barrier on the fiber surface, thereby reducing dye uptake. srce.hr The effect is highly dependent on the specific dye, surfactant, fiber system, and the dyeing conditions. scispace.com

The interaction between polyelectrolytes and dyes is governed by a variety of mechanisms. mdpi.com For an anionic dye like this compound and a cationic polyelectrolyte, the primary driving force is electrostatic attraction. mdpi.comresearchgate.net The negatively charged sulfonate groups on the dye molecule are attracted to the positively charged groups on the polyelectrolyte chain.

In addition to electrostatic forces, other interactions play a significant role: mdpi.com

Hydrophobic interactions: The non-polar aromatic regions of the dye molecule can interact with hydrophobic segments of the polyelectrolyte.

Hydrogen bonding: The functional groups on both the dye and the polyelectrolyte, such as hydroxyl and amine groups, can form hydrogen bonds.

The relative importance of these interactions depends on the specific chemical structures of the dye and the polyelectrolyte, as well as the solution conditions such as pH and ionic strength. mdpi.com

Spectroscopic techniques, particularly UV-Visible absorption spectroscopy, are powerful tools for studying the aggregation of dyes and their interaction with polyelectrolytes. mdpi.comencyclopedia.pub A common phenomenon observed when a dye binds to a polyelectrolyte is metachromasy , which is a change in the color of the dye, manifesting as a shift in its absorption spectrum. mdpi.comencyclopedia.pub

This spectral shift is typically a hypsochromic shift (blue shift) to shorter wavelengths, which is indicative of the formation of dye aggregates (H-aggregates) along the polyelectrolyte chain. indiaenvironmentportal.org.inmdpi.com The polyelectrolyte acts as a template, bringing the dye molecules into close proximity and facilitating their aggregation. The strength of the interaction between the dye and the polyelectrolyte can be correlated with the magnitude of the metachromatic shift; a larger shift suggests a stronger interaction. mdpi.comencyclopedia.pub

The addition of a polyelectrolyte to a dye solution can lead to a decrease in the intensity of the main absorption band of the monomeric dye and the appearance of a new band at a shorter wavelength, corresponding to the aggregated dye species. indiaenvironmentportal.org.in The study of metachromasy provides valuable insights into the binding mechanism, the stoichiometry of the dye-polyelectrolyte complex, and the stability of the aggregates. researchgate.net While this phenomenon is well-documented for many azo dyes, specific spectroscopic studies on the metachromasy of this compound with various polyelectrolytes are not extensively reported in the available literature. indiaenvironmentportal.org.inmdpi.com

This compound Interactions in Printing and Coating Applications

Dye Chemistry in Relation to Substrate Structure and Optical Properties in Inks

The chemical structure of this compound, a double azo dye, is fundamental to its coloration properties. worlddyevariety.com The interaction between the dye molecules and the substrate is a key factor in achieving the desired color and optical effects in the final printed or coated product.

In ink formulations, the goal is to have a stable and uniform dispersion of the colorant. google.com The binders or resins in the ink play a crucial role in dispersing the pigment and anchoring it to the substrate. researchgate.net For direct dyes like this compound, which are soluble in water, the interaction with the substrate, particularly cellulosic materials like paper, is of high importance. made-in-china.comtiankunchemical.com Direct dyes have a natural affinity for cellulose fibers, allowing for direct attachment and relatively uniform coloration. tiankunchemical.com

The optical properties of the final print are influenced by how the ink interacts with the substrate surface. For instance, the surface energy of the substrate must be higher than the surface tension of the ink to ensure good transfer, spreading, and adhesion. researchgate.net The particle size of the colorant in the ink also affects the optical properties; smaller particles can lead to less light scattering and potentially superior optical properties compared to conventional pigment-based systems. researchgate.net The formulation of the ink, including the choice of solvents, binders, and additives, is tailored to achieve the desired viscosity, surface tension, and particle size distribution for optimal printing performance. rsc.org

The structure of the substrate itself significantly impacts the final appearance. For example, in paper, the type of pulp used (e.g., bleached chemical pulp vs. unbleached) and the degree of refining can influence the dyeing result. researchgate.net Bleached pulps tend to yield better dyeing results with direct dyes. researchgate.net The porosity and pore size of a coated paper, for instance, will dictate how the ink oil is absorbed, which in turn affects the final print gloss and can lead to issues like mottle if the absorption is not uniform. ncsu.edu

Influence of Substrate Components (e.g., fillers, coating pigments) on Coloration

Substrate components, such as fillers and coating pigments in paper, play a significant role in the final coloration achieved with this compound. These components can interact with the dye and influence how it is perceived.

In the paper industry, fillers like calcium carbonate and kaolin (B608303) clay are commonly used. ncsu.edu These materials can affect the optical properties of the paper, such as brightness and opacity. ncsu.edu When a dye is introduced, these fillers can interact with it, potentially altering the final shade. For instance, the use of alum (aluminum sulfate) in papermaking can improve the dyeing result of liquid direct dyes. researchgate.net

Coating pigments, which are applied to the surface of paper to improve its print quality, also have a profound effect on coloration. diva-portal.org The composition of the coating, including the type of pigment and binder, creates a surface with specific porosity and chemical characteristics. ncsu.edudiva-portal.org These characteristics govern the absorption of the ink and the holdout of the colorant on the surface. diva-portal.org For example, a coating with a more homogenous pore distribution will lead to a more even ink uptake and better print quality. diva-portal.org

The interaction between the ink and the coating is complex. The ink vehicle (the liquid part of the ink) can be absorbed into the coating, leaving the colorant on the surface. ncsu.edu The properties of the coating binder, such as starch or latex, and its interaction with the ink components are critical. diva-portal.org Variations in the distribution of these components within the coating can lead to non-uniform ink absorption and print defects like mottle. diva-portal.org

Research has shown that different pigment combinations in paper coatings can affect the packing density of the coating layer, which in turn influences printability. researchgate.net For instance, a mixture of ground calcium carbonate (GCC) and delaminated clay was found to be a good selection for dual-purpose coated paper, suitable for both offset and inkjet printing. researchgate.net

pH-Dependent Coloration and Substrate Acidity Effects in Printing

The pH of the ink formulation and the acidity of the substrate can significantly impact the color and stability of this compound. Dyes, in general, can be sensitive to pH, and changes in acidity can lead to alterations in color depth and even hue. dyestuffscn.com

This compound exhibits changes in color depending on the pH. In a strongly acidic solution with hydrochloric acid, it turns to a red sauce color with precipitation. worlddyevariety.com Conversely, in a strong alkaline solution with sodium hydroxide (B78521), it becomes a brown-light orange, also with precipitation. worlddyevariety.com This pH sensitivity is a critical consideration in formulating inks and in the printing process itself.

The pH of an ink formulation is carefully controlled to ensure the stability of the dye and to achieve the desired printing characteristics. rsc.org For many disperse dyes, a weakly acidic medium (pH 4.5-5.5) provides the most stable environment. dyestuffscn.com However, the optimal pH can vary depending on the specific dye and its chemical structure. dyestuffscn.comchina-dyestuff.com For instance, azo dyes can be particularly sensitive to alkaline conditions. dyestuffscn.com

The acidity of the substrate, such as paper, can also influence the final color. The pH of the paper pulp can affect the performance of direct dyes. tiankunchemical.com The interaction between the acidity of the substrate and the pH of the ink can lead to color shifts. nih.gov This is a well-documented phenomenon, and in some applications, pH-sensitive dyes are intentionally used as indicators. wikipedia.orgresearchgate.net For example, some dyes change color in response to changes in pH, which can be used to monitor the freshness of packaged goods. researchgate.netnih.gov

The stability of the dye's color is crucial for the longevity of the printed material. The pH of staining solutions can affect the color stability of materials by causing erosion or changes in surface roughness. nih.gov Therefore, understanding and controlling the pH of both the ink and the substrate are essential for achieving consistent and durable coloration in printing applications.

Data Tables

Table 1: Properties of this compound

PropertyValueSource
C.I. NameThis compound worlddyevariety.com
C.I. Number29000 worlddyevariety.com
CAS Number8005-52-5 made-in-china.comworlddyevariety.com
Molecular FormulaC27H20N6Na2O8S made-in-china.comworlddyevariety.com
Molecular Weight634.53 made-in-china.comworlddyevariety.com
Solubility in Water (90 °C)60 g/L made-in-china.comworlddyevariety.com
AppearanceBrown powder worlddyevariety.com
Color in WaterGreenish light yellow worlddyevariety.com

Table 2: pH-Dependent Color Changes of this compound

ConditionObserved ColorSource
Strong Sulfuric AcidRed made-in-china.comworlddyevariety.com
Diluted Sulfuric AcidShallow purple made-in-china.comworlddyevariety.com
Strong Hydrochloric AcidRed sauce with precipitation made-in-china.comworlddyevariety.com
Thick Sodium Hydroxide SolutionBrown light orange with precipitation made-in-china.comworlddyevariety.com

Advanced Characterization and Computational Studies of Direct Yellow 44

Spectroscopic Characterization of Direct Yellow 44 Behavior

Spectroscopic techniques are indispensable for probing the molecular features of this compound. These methods provide insights into its electronic and vibrational properties, its interactions with other molecules, and the changes it undergoes during chemical or photochemical processes.

UV-Vis Spectroscopy for Electronic Properties, Interaction Analysis, and Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a dye molecule, which are responsible for its color. The absorption of light in the ultraviolet and visible regions promotes electrons from the ground state to an excited state. The wavelength of maximum absorbance (λmax) is a key characteristic of a chromophore. rsc.org For yellow dyes, this absorption typically occurs in the 400-490 nm range of the electromagnetic spectrum. msu.eduvscht.cz The conjugated system of aromatic rings and azo groups in this compound constitutes its chromophore, responsible for its characteristic yellow hue.

UV-Vis spectroscopy is also a powerful tool for monitoring the degradation of dyes. As the dye molecule is broken down, its conjugated system is disrupted, leading to a decrease in the absorbance at its λmax. This principle is widely used to assess the efficiency of various dye degradation techniques, such as photocatalysis and advanced oxidation processes. jwent.netresearchgate.net For instance, studies on the degradation of the similar Direct Yellow 12 dye have utilized UV-Vis spectroscopy to track the decolorization process by monitoring the decrease in absorbance over time. jwent.net The degradation of Direct Yellow 4 itself has been studied using advanced oxidation processes, where the disappearance of the dye is monitored spectrophotometrically. researchgate.net

Furthermore, UV-Vis spectroscopy can be employed to study the interactions between this compound and other molecules, such as cyclodextrins. These interactions can lead to shifts in the λmax or changes in the molar absorptivity, providing evidence of complex formation. libretexts.org

Table 1: Application of UV-Vis Spectroscopy in Dye Analysis

Application Principle Key Measurement
Electronic Properties Measures the absorption of UV and visible light by the dye's chromophore. Wavelength of Maximum Absorbance (λmax)
Interaction Analysis Detects changes in the absorption spectrum upon complexation with other molecules. Shifts in λmax, changes in absorbance intensity.

| Degradation Monitoring | Tracks the decrease in absorbance as the dye's conjugated system is destroyed. | Decrease in absorbance at λmax over time. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Adsorption Studies

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. spectroscopyonline.comwiley.com By analyzing the absorption of infrared radiation at specific wavenumbers, the vibrational modes of different chemical bonds can be determined. mdpi.com For this compound, FTIR analysis can confirm the presence of key functional groups such as N-H (amine and amide), C=O (amide and carboxylate), S=O (sulfonate), N=N (azo), and C-O (methoxy) bonds. spectroscopyonline.com

The FTIR spectrum provides a molecular "fingerprint," with characteristic peaks corresponding to these groups. spectroscopyonline.com For example, the C=O stretching vibration in amides typically appears in the region of 1630-1680 cm⁻¹, while the S=O stretching in sulfonate groups is found around 1050 cm⁻¹ and 1170 cm⁻¹. The N-H stretching of the secondary amine in the urea (B33335) linkage would be expected around 3300-3500 cm⁻¹.

In the context of dye-substrate systems, FTIR is instrumental in studying adsorption mechanisms. By comparing the FTIR spectra of a substrate (like cotton) before and after dye application, changes in the surface chemistry can be identified. researchgate.net For instance, the appearance of new peaks corresponding to the dye's functional groups or shifts in the substrate's own peaks (e.g., the O-H stretching of cellulose (B213188) in cotton) can indicate the nature of the interaction between the dye and the substrate. mdpi.com

Table 2: Expected FTIR Absorption Regions for Key Functional Groups in this compound

Functional Group Bond Characteristic Absorption Region (cm⁻¹)
Amine/Amide N-H stretch 3300 - 3500
Carboxylate O-H stretch 2500 - 3300 (broad)
Amide C=O stretch 1630 - 1680
Azo Group N=N stretch ~1400 - 1450 (often weak)
Methoxy Group C-O stretch 1000 - 1300

Fluorescence Spectroscopy for Excited-State Properties and Intermolecular Interactions

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. mdpi.com Upon absorbing light, a fluorescent molecule (fluorophore) is promoted to an excited state and subsequently emits a photon as it returns to the ground state. mdpi.com The emitted light is typically at a longer wavelength than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence properties of a dye are highly dependent on its molecular structure and its immediate environment. scirp.org Studies on synthetic organic dyes have shown that 3D fluorescence spectroscopy, which plots fluorescence intensity as a function of both excitation and emission wavelengths, can generate unique patterns that act as fingerprints for dye identification. scirp.orgnih.gov Research involving a library of synthetic dyes, including Direct Yellow 4, has demonstrated the utility of this technique for distinguishing between even closely related dye structures. nih.gov The fluorescence spectra of many dyes are also pH-dependent, a factor that can be exploited for characterization. nih.gov

Intermolecular interactions can significantly affect the fluorescence of a dye. miamioh.edu For example, the formation of aggregates can lead to fluorescence quenching (a decrease in intensity). Conversely, interaction with a substrate or encapsulation within a host molecule can enhance fluorescence by restricting molecular motion that would otherwise lead to non-radiative decay. These phenomena can be studied to understand how this compound interacts with textile fibers or other materials at a molecular level.

Mass Spectrometry (e.g., HPLC-MS/MS, FAB-MS) for Structural Elucidation and By-product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. publish.csiro.au When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes an indispensable tool for analyzing complex mixtures. HPLC-MS/MS, which involves tandem mass spectrometry, allows for the structural elucidation of compounds by fragmenting a selected parent ion and analyzing the resulting daughter ions. researchgate.net

In the study of this compound, mass spectrometry is crucial for confirming its molecular structure and for identifying the by-products formed during its synthesis or degradation. researchgate.net For example, in the degradation of the related Direct Yellow 4, ion-exclusion HPLC has been used to identify ultimate by-products such as oxalic and oxamic acids. researchgate.net The fragmentation patterns observed in the mass spectrum provide clues to the original structure of the dye and its degradation pathway. Common fragmentation patterns for azo dyes include the cleavage of the azo bond (N=N). researchgate.net Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) have also been applied to the analysis of direct dyes.

The analysis of degradation products is critical for assessing the environmental impact of dye-containing effluents, as some breakdown products can be more toxic than the parent dye. HPLC-MS/MS allows for the sensitive detection and identification of these potentially harmful compounds. jwent.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis in Dye-Substrate Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. tandfonline.com The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. tandfonline.com

In the context of this compound, XPS can be particularly useful for studying the interaction between the dye and a substrate, such as cotton fabric. mdpi.com By analyzing the surface of the dyed fabric, XPS can detect the elements present in the dye that are not in the substrate itself. This compound contains sulfur (from the sulfonate group) and nitrogen, which are absent in pure cellulose (the main component of cotton). The detection of these elements on the surface of the washed fabric would confirm the presence of the dye.

Furthermore, high-resolution XPS spectra can provide information about the chemical environment of the elements. For example, the C 1s spectrum of cotton can be deconvoluted into peaks corresponding to C-C/C-H, C-O, and O-C-O bonds. tandfonline.com After dyeing with this compound, new peaks or changes in the existing peaks in the C 1s, N 1s, and S 2p regions could provide insights into the chemical bonding between the dye and the fiber. This information is valuable for understanding the fastness properties of the dye.

Computational Chemistry and Cheminformatics in this compound Research

Computational chemistry and cheminformatics offer powerful tools for investigating the properties of molecules like this compound at a theoretical level. These methods can complement experimental data and provide insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used quantum chemical methods for studying the electronic structure and properties of molecules. cecam.orgacs.org DFT calculations can be used to optimize the geometry of the this compound molecule and to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). emerald.comresearchgate.net The HOMO-LUMO energy gap is related to the electronic excitation energy and can provide a theoretical basis for understanding the dye's color.

TD-DFT is particularly suited for studying excited states and can be used to simulate the UV-Vis absorption spectrum of this compound. researchgate.netbenasque.orgmdpi.com By calculating the energies and oscillator strengths of electronic transitions, the λmax can be predicted and compared with experimental results. researchgate.net These calculations can also help to understand the nature of the excited states, for example, by identifying them as charge-transfer states. researchgate.net

Computational methods are also valuable for studying the degradation of dyes. DFT calculations can be used to investigate the reaction mechanisms of degradation processes, for instance, by calculating the activation energies for the cleavage of different bonds within the this compound molecule. researchgate.net This can help to predict the most likely points of attack by reactive species like hydroxyl radicals in advanced oxidation processes. researchgate.net

Molecular modeling and docking simulations can be used to study the non-covalent interactions between this compound and a substrate like cellulose. frontiersin.orgresearchgate.net These simulations can predict the preferred binding sites and conformations of the dye on the fiber surface, providing a molecular-level understanding of the dyeing process.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Direct Yellow 4
Direct Yellow 12
Oxalic acid
Oxamic acid
Cellulose
Nitrogen

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Photophysical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and predicting the photophysical properties of dye molecules. chalcogen.romdpi.comresearchgate.net These methods provide insights into the geometry, frontier molecular orbitals (FMOs), and electronic absorption spectra, which are fundamental to understanding a dye's color and lightfastness. mdpi.comemerald.com

For azo dyes, DFT calculations can optimize the ground-state geometry of the molecule. chalcogen.ro This allows for the precise determination of bond lengths, bond angles, and dihedral angles, revealing the planarity and conformation of the dye. The analysis of FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO energy level is an indicator of the molecule's electron-donating ability, while the LUMO energy level reflects its electron-accepting ability. chalcogen.roresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's chemical reactivity and the energy of its first electronic transition. researchgate.net

TD-DFT calculations are employed to simulate the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths. emerald.comresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and to assign specific electronic transitions (e.g., n→π* or π→π*) to the observed absorption bands. emerald.com For instance, studies on D-π-A (donor-π-acceptor) type dyes show that TD-DFT can accurately predict maximum absorption wavelengths and elucidate the intramolecular charge transfer (ICT) character of the excitations. mdpi.com

While specific DFT and TD-DFT studies exclusively focused on this compound are not extensively available in public literature, the established methodologies are readily applicable. Such a study would provide detailed data on its orbital energies, electron density distribution, and the nature of its electronic transitions, offering a molecular-level explanation for its characteristic yellow color and its interactions with light.

Table 1: Representative Data from DFT/TD-DFT Studies on Azo and Organic Dyes This table presents typical data obtained from computational studies on similar dyes, illustrating the insights that could be gained for this compound.

Property Typical Value/Information Significance
HOMO Energy -4.5 to -6.0 eV Correlates with electron-donating capacity and oxidation potential.
LUMO Energy -2.0 to -3.5 eV Correlates with electron-accepting capacity and reduction potential.
HOMO-LUMO Gap (Eg) 2.0 to 3.5 eV Relates to excitation energy and influences the color of the dye.
Maximum Absorption Wavelength (λmax) from TD-DFT 400-550 nm Predicts the perceived color of the dye.
Oscillator Strength (f) > 0.1 Indicates the probability of a specific electronic transition.

| Major Transition Type | π→π* | Characterizes the primary electronic excitation responsible for color. |

Cheminformatics Approaches for Guiding Dye Design and Property Optimization

Cheminformatics combines computational and informational technologies to analyze chemical data, enabling the design of new molecules with desired properties and the optimization of existing ones. acs.org In the context of dyes, cheminformatics can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net These models establish mathematical relationships between the chemical structure of a dye and its properties, such as color, fastness, solubility, and substrate affinity.

The process involves several key steps:

Data Compilation : A dataset of dye molecules with known properties is assembled. For this compound, this would involve gathering data on its structure and performance characteristics alongside those of other similar direct dyes. acs.org

Descriptor Calculation : A wide range of molecular descriptors are calculated for each dye. These can include physicochemical properties (e.g., molecular weight, logP), topological indices, and quantum chemical parameters. acs.orgresearchgate.net

Model Building : Using machine learning or statistical methods, a model is created that correlates the calculated descriptors with the property of interest. frontiersin.org For example, a model could be trained to predict the lightfastness of a dye based on its electronic and structural features.

Validation and Prediction : The model's predictive power is rigorously tested. Once validated, it can be used to screen virtual libraries of new dye structures or to suggest modifications to an existing dye like this compound to enhance a specific property. frontiersin.org

Cheminformatics tools are also crucial for managing chemical information, such as converting between different nomenclature and file formats, and ensuring the accurate identification of substances, which is vital in regulatory and industrial contexts. strategictraderesearch.org Although specific cheminformatics models for the optimization of this compound are proprietary or not publicly documented, the approach offers a systematic framework for rationally improving its performance characteristics.

Theoretical Modeling of Dye-Substrate and Dye-Molecule Interactions

The performance of a direct dye is intrinsically linked to its interactions with the substrate (e.g., cellulose fibers) and other molecules in the dyebath (e.g., water, salts, surfactants). Theoretical modeling provides a window into these complex interactions at the atomic scale.

Dye-Substrate Interactions: For direct dyes like this compound, the primary substrate is cellulose. The affinity of the dye for the fiber is governed by a combination of non-covalent forces, including van der Waals forces, hydrogen bonding, and electrostatic interactions. researchgate.net Theoretical models have shown that the planar, elongated structure of direct dyes facilitates close contact with the cellulose surface, maximizing favorable van der Waals interactions. researchgate.net A study on the sorption of Acid Yellow 44 onto cellulose extracted from Posidonia oceanica confirmed that the cellulosic sites are primarily responsible for dye uptake. researchgate.net This suggests a strong interaction between the dye and the cellulose polymer. Computational models can quantify the interaction energy, identify specific hydrogen bonding sites between the dye's functional groups (like -OH and -NH) and the hydroxyl groups of cellulose, and analyze the role of the sulfonate groups in solubility and interaction. researchgate.net

Dye-Molecule Interactions: In the dyebath, interactions with other molecules are critical.

Surfactants: The interaction of dyes with surfactants is important for solubility and preventing aggregation. Spectroscopic and computational methods can be used to study the formation of dye-surfactant complexes and how dye molecules are incorporated into surfactant micelles. researchgate.netpcbiochemres.com Modeling can reveal whether the dye resides in the hydrophobic core or the more polar palisade layer of the micelle. researchgate.net

Urea: Urea can act as a hydrotrope, increasing the solubility of dyes and breaking up dye aggregates. Molecular modeling based on Kirkwood-Buff integrals can quantify the preferential interactions between the dye and urea molecules, explaining the solubilization mechanism at a molecular level. whiterose.ac.uk

These theoretical models are essential for optimizing dyeing conditions, such as salt concentration and the choice of dyeing auxiliaries, to achieve efficient and level dyeing. whiterose.ac.ukwhiterose.ac.uk

Table 2: Key Interactions in the Dyeing Process with this compound

Interacting Species Primary Interaction Forces Significance for Dyeing Modeling Approach
Cellulose Fiber Van der Waals, Hydrogen Bonding Governs dye substantivity and fastness properties. researchgate.netresearchgate.net Molecular Dynamics (MD), DFT (for interaction energy).
Surfactant Micelles Hydrophobic, Electrostatic Improves solubility, prevents aggregation, aids in leveling. researchgate.netmdpi.com MD simulations, Spectroscopic data modeling.
Water Molecules Solvation, Hydrogen Bonding Determines dye solubility in the dyebath. Solvation models (e.g., PCM), MD simulations.

| Inorganic Salts (e.g., NaCl) | Electrostatic Shielding | Promotes dye exhaustion by reducing repulsion between anionic dye and fiber. whiterose.ac.uk | Not typically modeled directly, but effect is on electrostatic potential. |

Computational Analysis of Azo-Hydrazone Tautomerism in Azo Dyes

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as this compound, can exist in two tautomeric forms: the azo form (-N=N-) and the hydrazone form (>C=N-NH-). rsc.org This azo-hydrazone tautomerism is a critical phenomenon as the two forms can have different colors, stabilities, and lightfastness properties. researchgate.net

Computational methods, especially DFT, are exceptionally well-suited to study this equilibrium. rsc.orgrsc.org By calculating the total electronic energies of the optimized geometries of both the azo and hydrazone tautomers, researchers can predict which form is more stable in the gas phase and in different solvents (using solvation models like the Polarizable Continuum Model, PCM). rsc.orgdntb.gov.ua

Key findings from computational studies on similar azo dyes include:

The relative stability is highly dependent on the molecular structure and the presence of other substituents. rsc.org

The hydrazone form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring. acs.org

The solvent environment plays a major role; polar solvents can shift the equilibrium by preferentially stabilizing one tautomer over the other. rsc.org For instance, in some dyes, the hydrazone form is favored in polar solvents due to favorable electrostatic interactions. rsc.org

NMR spectroscopy can be used experimentally to determine the percentage of each tautomer in solution, providing data to validate the computational predictions. rsc.org A computational analysis of this compound would clarify its predominant tautomeric form under various conditions, providing crucial information for understanding its color stability and degradation pathways.

Environmental Remediation and Degradation Research of Direct Yellow 44

Advanced Oxidation Processes (AOPs) for Direct Yellow 44 Degradation

AOPs encompass a variety of technologies that leverage the high reactivity of hydroxyl radicals to mineralize organic pollutants. jwent.net These processes are considered advantageous for treating dye-laden wastewater due to their potential for rapid and effective degradation. jwent.netresearchgate.net

Photocatalysis is an AOP that utilizes a semiconductor catalyst and a light source to generate the desired reactive oxygen species. When the semiconductor material is illuminated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive species, which in turn attack and degrade the dye molecules. mdpi.comnih.gov

Several semiconductor materials have been investigated for the photocatalytic degradation of dyes, including this compound.

Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. jofamericanscience.org Studies have shown that TiO2, particularly in its anatase form, can effectively decolorize and degrade Direct Yellow dyes under UV irradiation. jofamericanscience.orgresearchgate.net For instance, the degradation of Direct Yellow 50 using a UVA/TiO2 process has been demonstrated to be highly efficient after optimizing operational factors. jwent.net The process involves the generation of electron-hole pairs on the TiO2 surface upon UV irradiation, leading to the formation of hydroxyl radicals that attack the dye molecules. mdpi.comjofamericanscience.org

Zinc Oxide (ZnO): ZnO is another effective photocatalyst for dye degradation and is sometimes considered an alternative to TiO2. osti.gov Research on various dyes, including those similar in structure to this compound, has shown that ZnO nanoparticles can achieve high degradation efficiency under UV light. nih.govscirp.org The mechanism is similar to that of TiO2, involving the generation of reactive oxygen species. scirp.org Studies have indicated that parameters such as initial dye concentration and catalyst dosage significantly influence the degradation rate when using ZnO. scirp.orgutar.edu.my

Nitrogen-doped Titanium Dioxide (N-doped TiO2): To enhance the photocatalytic activity of TiO2 under visible light, which constitutes a larger portion of the solar spectrum, doping with non-metals like nitrogen has been explored. rsc.org Nitrogen doping can narrow the bandgap of TiO2, allowing it to absorb visible light and generate electron-hole pairs. semanticscholar.orgmdpi.com This modification results in a photocatalyst that can utilize a broader range of light for the degradation process. rsc.orgresearchgate.net Research has shown that N-doped TiO2 can effectively degrade dyes under both UV and solar irradiation, with solar irradiation often proving to be more effective. kneopen.com

Silver Phosphate (B84403) (Ag3PO4): Silver phosphate has emerged as a highly efficient visible-light-driven photocatalyst. scielo.org.zacsic.es It possesses a narrow bandgap that allows for the absorption of a significant portion of the visible light spectrum. csic.es Ag3PO4 has demonstrated superior photocatalytic activity in degrading various dyes compared to TiO2 under visible light. mdpi.commdpi.com The degradation mechanism involves the generation of electron-hole pairs and subsequent formation of reactive oxygen species, with holes in the valence band playing a key role. csic.esrsc.org

The light source is a critical component in photocatalytic degradation, as its energy must be sufficient to excite the semiconductor catalyst.

UV Irradiation: UV light, particularly UVA and UV-C, is commonly used in photocatalysis because its energy is sufficient to activate wide-bandgap semiconductors like TiO2 and ZnO. researchgate.netnih.gov Increasing the intensity of UV irradiation generally leads to a higher rate of degradation due to the enhanced production of hydroxyl radicals. researchgate.net The combination of UV light with an oxidant like ozone has also been shown to be more effective for dye degradation than ozone alone, as it generates more hydroxyl radicals. jwent.netjwent.net

Other Light Sources: The use of visible light is a key area of research, aiming to harness solar energy for environmental remediation. Catalysts like N-doped TiO2 and Ag3PO4 are specifically designed to be active under visible light. semanticscholar.orgkneopen.commdpi.com Studies have demonstrated that solar irradiation can be more effective than UV lamps for the degradation of Direct Yellow-27 using N-doped TiO2. kneopen.com The effectiveness of different light sources is intrinsically linked to the absorption properties of the photocatalyst being used. csic.es

The efficiency of photocatalytic degradation is influenced by several operational parameters:

pH: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecules, thereby influencing the adsorption of the dye onto the catalyst surface, which is often a crucial step in the degradation process. acs.orgpjoes.com For anionic dyes like this compound, a lower pH (acidic conditions) is often favorable for degradation with catalysts like TiO2, as it promotes a positive surface charge on the catalyst, leading to stronger electrostatic attraction with the anionic dye molecules. jofamericanscience.orgjwent.net

Catalyst Loading: The concentration of the photocatalyst is a significant factor. An increase in catalyst loading generally increases the number of active sites available for photocatalysis, leading to a higher degradation rate. scielo.org.za However, beyond an optimal concentration, the degradation rate may decrease due to increased turbidity of the solution, which can scatter the light and reduce its penetration, as well as catalyst particle agglomeration. jwent.netresearchgate.netmdpi.com

Initial Dye Concentration: The initial concentration of the dye also plays a crucial role. Generally, the rate of degradation decreases as the initial dye concentration increases. jwent.netjwent.net This is because at higher concentrations, more dye molecules are competing for the limited number of active sites on the catalyst surface. Additionally, the dye solution itself can absorb a significant fraction of the light, preventing it from reaching the catalyst surface and thus reducing the formation of reactive oxygen species. jwent.netutar.edu.my

Oxidant Concentration: The presence of additional oxidants, such as hydrogen peroxide (H2O2), can sometimes enhance the degradation rate. mdpi.com H2O2 can act as an electron scavenger, preventing the recombination of photogenerated electrons and holes, and can also generate additional hydroxyl radicals. mdpi.comdeswater.com However, an excessive concentration of an oxidant can have a detrimental effect, as it may scavenge the hydroxyl radicals itself. mdpi.com

Table 1: Influence of Operational Parameters on Direct Yellow Degradation

ParameterGeneral Effect on Degradation RateReasoningSupporting Evidence
pHDecreasing pH (acidic conditions) often increases the rate for anionic dyes.Enhances electrostatic attraction between the positively charged catalyst surface and anionic dye molecules. jofamericanscience.orgjwent.netStudies on Direct Yellow 50 with TiO2 showed higher efficiency at lower pH. jofamericanscience.orgjwent.net
Catalyst LoadingIncreases to an optimum level, then decreases.Initially increases active sites, but excess loading leads to light scattering and agglomeration. jwent.netresearchgate.netObserved for various dye degradation studies. jwent.netresearchgate.netscielo.org.za
Initial Dye ConcentrationDecreases as concentration increases.Competition for active sites and light screening by dye molecules. jwent.netutar.edu.myReported for Direct Yellow 50 and other dyes. jwent.netjwent.net
Oxidant (e.g., H2O2) ConcentrationIncreases to an optimum level, then can decrease.Acts as an electron scavenger and source of •OH, but excess can scavenge •OH. mdpi.comdeswater.comGeneral principle in AOPs. mdpi.com

The degradation of organic pollutants in AOPs is primarily driven by the generation of reactive oxygen species (ROS).

Hydroxyl Radicals (•OH): The hydroxyl radical is a highly potent and non-selective oxidizing agent that is central to the mechanism of most AOPs. scielo.org.mxub.edu It is formed through the reaction of photogenerated holes with water or hydroxide (B78521) ions on the surface of the semiconductor catalyst. acs.orgrsc.org These radicals then attack the dye molecule, leading to the cleavage of chemical bonds, particularly the azo bond (-N=N-) in azo dyes like this compound, which is responsible for their color. rsc.org This initial attack leads to decolorization and is followed by further oxidation of the resulting intermediates, ideally leading to complete mineralization into CO2, water, and inorganic ions. jwent.netscielo.org.mx The presence and role of hydroxyl radicals have been confirmed in numerous studies on dye degradation. deswater.comsci-hub.se

The Electro-Fenton (EF) and Photoelectro-Fenton (PEF) processes are electrochemical advanced oxidation processes (EAOPs) that have shown great promise for the treatment of persistent organic pollutants.

Electro-Fenton (EF): In the EF process, hydrogen peroxide (H2O2) is generated in-situ at the cathode through the reduction of oxygen, and this H2O2 then reacts with a catalyst, typically ferrous ions (Fe2+), which are added to the solution. This reaction, known as the Fenton reaction, produces hydroxyl radicals in the bulk solution. researchgate.net The EF process has been shown to be effective for the decolorization and partial mineralization of Direct Yellow 4. researchgate.net

Photoelectro-Fenton (PEF): The PEF process enhances the EF process by introducing UV irradiation. researchgate.net The UV light facilitates two key reactions: the photoreduction of Fe(OH)2+, which regenerates the Fe2+ catalyst and produces additional hydroxyl radicals, and the photodecarboxylation of iron(III)-carboxylate complexes that are formed as intermediates during the degradation process. researchgate.netmdpi.com This photolysis of intermediates is crucial for achieving high levels of mineralization. ub.eduresearchgate.net Comparative studies have shown that the PEF process is significantly more powerful than the EF process for the mineralization of Direct Yellow 4, achieving almost complete mineralization where EF only achieves partial mineralization. researchgate.net The rapid photolysis of intermediates like Fe(III)-oxalate and Fe(III)-oxamate complexes by UVA light is a key reason for the high efficiency of the PEF process. researchgate.net

Table 2: Comparison of EF and PEF for Direct Yellow 4 Degradation

ProcessDescriptionEfficiency for Direct Yellow 4Key Advantage
Electro-Fenton (EF)In-situ generation of H2O2 and Fenton's reaction to produce •OH. researchgate.netRapid decolorization, but only partial mineralization. researchgate.netEffective for color removal.
Photoelectro-Fenton (PEF)EF process enhanced with UV irradiation. researchgate.netRapid decolorization and almost total mineralization. researchgate.netEnhanced mineralization due to photolysis of Fe(III)-complexes and regeneration of Fe2+. researchgate.netmdpi.com

Electro-Fenton and Photoelectro-Fenton Processes for Dye Decolorization and Mineralization

Comparative Studies of Electro-Fenton (EF) and Photoelectro-Fenton (PEF)

Research has demonstrated the efficacy of both Electro-Fenton (EF) and Photoelectro-Fenton (PEF) processes in the degradation of this compound. In a comparative study, a 200 mg/L solution of the dye was subjected to both treatments. The PEF process, which integrates UVA light, was found to be more powerful, achieving almost total mineralization of the dye. researchgate.net In contrast, the EF process only resulted in partial mineralization. researchgate.net

The enhanced efficacy of the PEF process is attributed to the photolysis of Fe(III) complexes with carboxylic acids, such as oxalic and oxamic acids, which are formed as intermediates. researchgate.net UVA light rapidly breaks down these complexes, regenerating Fe(II) ions and contributing to further •OH production, thus accelerating the mineralization process. researchgate.net A novel approach, termed photo-assisted Electro-Fenton (PA–EF), which involves an initial EF phase followed by UVA illumination, has also been shown to be as effective as PEF under optimized conditions. researchgate.net

Optimization of Electrolytic Conditions and Current Density

The efficiency of electrochemical degradation processes is highly dependent on operational parameters. For the degradation of Direct Yellow 4, optimal conditions have been identified to enhance removal efficiency. Key parameters investigated include initial pH, current density, and supporting electrolyte concentration.

In one study, the optimal conditions for color removal from a Direct Yellow 4 solution were found to be an initial pH of approximately 5, a current density of 1.0 mA/cm², and the use of 5 mM NaCl as the supporting electrolyte. researchgate.net The choice of anode material is also crucial, with materials like Boron-Doped Diamond (BDD) and Platinum (Pt) showing high performance in the electrooxidation of organic pollutants. For instance, at a current density of 33.3 mA cm-2, the PA–EF process was found to be most effective when electrolysis was stopped at 120 minutes, followed by UVA irradiation. researchgate.net This highlights the importance of optimizing the duration of the electrolytic and photolytic phases for maximum efficiency.

Analysis of Mineralization By-products

The degradation of this compound through advanced oxidation processes leads to the formation of various intermediate and final by-products. Analysis of these by-products is crucial for understanding the degradation pathway and ensuring the final effluent is non-toxic.

During the EF and PEF treatment of Direct Yellow 4, ion-exclusion HPLC analysis has identified oxalic and oxamic acids as the ultimate carboxylic acid by-products. researchgate.net The initial nitrogen in the dye molecule is primarily released as ammonium (B1175870) ions (NH₄⁺), with a much smaller proportion forming nitrate (B79036) ions (NO₃⁻). researchgate.net A significant portion of the initial nitrogen is lost as volatile nitrogen compounds. researchgate.net The formation of Fe(III) complexes with oxalic and oxamic acids is a key step, and their subsequent photolysis by UVA light in PEF and PA–EF processes is critical for achieving high levels of mineralization. researchgate.net

Dielectric Barrier Discharge (DBD) Processes for Dye Removal

Dielectric Barrier Discharge (DBD) is a type of non-thermal plasma technology that has shown promise for the degradation of organic pollutants in water. DBD reactors generate a variety of reactive species, including hydroxyl radicals, ozone, and UV radiation, which collectively contribute to the degradation of dye molecules.

Research has shown that a surface DBD (SDBD) reactor can achieve complete degradation of a 50 mg/L solution of this compound in 32 minutes. researchgate.net The energy yield for this process was reported to be 312 mg/kWh at an operating power of 60 W, indicating its energy efficiency. researchgate.netresearchgate.net The performance of the SDBD system is influenced by factors such as the initial pH of the solution and the presence of background inorganic salts. researchgate.net

UV-C Integrated Photo-Surface DBD for Rapid Degradation

To further enhance the degradation efficiency of DBD systems, integration with UV-C radiation has been explored. A hybrid reactor combining SDBD with a UV-C source (photo-SDBD) has been developed and tested for the mineralization of azo dyes. nih.gov This integrated approach has been shown to be significantly more energy-efficient than SDBD alone, with an energy efficiency improvement of 1.25 to 4.9 times under similar experimental conditions. nih.gov

The synergistic effect in the photo-SDBD reactor is attributed to the enhanced generation of reactive species. This hybrid system can overcome common issues in conventional non-thermal plasma systems, such as the recombination of hydroxyl radicals and the scavenging of radicals by salts. nih.gov

Ozone and UV-Assisted Ozone Processes for Dye Degradation

Ozonation and UV-assisted ozonation are effective AOPs for the decolorization and degradation of dyes. Ozone (O₃) can directly react with dye molecules or decompose to form highly reactive hydroxyl radicals, especially at alkaline pH. jwent.net The combination of ozone with UV radiation (O₃/UV) can further enhance the generation of hydroxyl radicals, leading to faster and more complete degradation. jwent.netmdpi.com

Studies on Direct Yellow 12, a related direct dye, have shown that O₃ and O₃/UV processes are highly effective for color removal and reduction of Chemical Oxygen Demand (COD). jwent.net The maximum color removal was achieved under alkaline conditions (pH 9). jwent.net The application of UV simultaneously with ozone increased the first-order rate constant and significantly shortened the decolorization time. jwent.net For a 200 ppm dye concentration, the reaction time was reduced to 10 minutes with the combined process. jwent.net Analysis of the treated solution confirmed the absence of toxic organic compounds and a COD reduction of over 85%. jwent.net

Biological Degradation and Bioremediation of this compound

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical and physical methods for treating dye-contaminated wastewater. sci-hub.se This approach utilizes microorganisms, such as bacteria and fungi, to break down complex dye molecules into simpler, less harmful compounds. sci-hub.semdpi.com

The degradation of azo dyes like this compound by bacteria often involves a two-step process. The initial step is the reductive cleavage of the azo bonds under anaerobic or anoxic conditions, which results in the formation of aromatic amines. mdpi.com These aromatic amines are then typically degraded further under aerobic conditions. mdpi.com

Research has shown that the efficiency of enzymatic degradation of Direct Yellow 4 can be enhanced by the use of redox mediators. In one study, the use of Citrus limon peroxidase for the degradation of DY4 was investigated. While the enzyme alone achieved 60% degradation, the addition of mediators like syringaldehyde (B56468) increased the biodegradation efficiency to 87%. researchgate.net

The following table provides a summary of the degradation performance for this compound and related dyes using various methods.

Treatment ProcessTarget DyeInitial ConcentrationDegradation/Removal EfficiencyTimeReference
Photoelectro-Fenton (PEF)Direct Yellow 4200 mg/LAlmost total mineralization- researchgate.net
Electro-Fenton (EF)Direct Yellow 4200 mg/LPartial mineralization- researchgate.net
Photo-assisted EF (PA-EF)Direct Yellow 4200 mg/LAs potent as PEF120 min electrolysis researchgate.net
Surface DBDThis compound50 mg/LComplete degradation32 min researchgate.net
Ozone/UVDirect Yellow 12200 ppm99.25% color removal10 min jwent.net
Citrus limon peroxidaseDirect Yellow 4-60%- researchgate.net
Citrus limon peroxidase + SyringaldehydeDirect Yellow 4-87%- researchgate.net

Microbial Decolorization and Biodegradation by Bacterial Strains (e.g., Pseudomonas putida, Bacillus sp.)

The ability of various bacterial strains to decolorize and biodegrade azo dyes has been a central area of research. Notably, species from the genera Pseudomonas and Bacillus have demonstrated significant potential in breaking down these complex molecules. For instance, studies have shown that Pseudomonas putida can effectively decolorize textile dyes. researchgate.netresearchgate.net One study reported that Pseudomonas putida SKG-1 achieved 92.8% decolorization of the monoazo dye Orange II within 96 hours under optimized conditions. researchgate.net Similarly, Bacillus species have been successfully used for the decolorization of various reactive dyes. researchgate.netscispace.com A consortium including Bacillus cereus was able to degrade 70–80% of Direct Yellow 12, Direct Blue 15, and Direct Red 23 within 48 hours. tandfonline.com

The process of microbial degradation of azo dyes is often a two-step process. mdpi.com The initial step involves the reductive cleavage of the azo bonds, which leads to the formation of aromatic amines. mdpi.com This is followed by the aerobic degradation of these amines. mdpi.com Research has indicated that a combination of anaerobic and aerobic conditions is often most effective for the complete mineralization of azo dyes. researchgate.netbioline.org.br

Role of Azo-reductase Enzymes in Azo Bond Cleavage

The key to the microbial breakdown of azo dyes lies in the action of specific enzymes, primarily azo reductases. rsc.orgcdnsciencepub.com These enzymes catalyze the reductive cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. rsc.orgcanada.ca This cleavage results in the formation of colorless aromatic amines. mdpi.comcanada.ca Azo reductases require reducing equivalents, such as NADH or NADPH, to facilitate this reaction. mdpi.comrsc.org The presence of oxygen can inhibit this process as it competes for these reducing agents. mdpi.com

The source and type of azo reductase can influence its specificity and efficiency. These enzymes have been identified in a wide range of bacteria, including Pseudomonas, Bacillus, Enterococcus, and Escherichia coli. rsc.orgcdnsciencepub.com The induction of azo-reductase has been observed during the decolorization of Direct Golden Yellow by Pseudomonas putida, confirming its crucial role in the degradation process. researchgate.net

Effect of Environmental Factors on Microbial Activity (e.g., pH, dissolved oxygen)

The efficiency of microbial degradation of this compound is significantly influenced by various environmental parameters, including pH and the concentration of dissolved oxygen. researchgate.netplos.org

pH: The optimal pH for dye removal by most bacteria typically falls within the range of 6.0 to 10.0. jmbfs.org For Pseudomonas putida degrading Direct Golden Yellow, the most efficient decolorization was observed in a pH range of 7 to 9. researchgate.net The pH of the environment can affect the electrical charge of the dye molecule and the activity of the microbial enzymes involved in the degradation process. researchgate.netoup.com

Dissolved Oxygen: The concentration of dissolved oxygen is a critical factor, particularly for the initial azo bond cleavage. epa.govfisheriesjournal.com Studies have consistently shown that anaerobic or anoxic (low oxygen) conditions are favorable for the reductive cleavage of the azo bond by azo reductases. researchgate.netmdpi.comcdnsciencepub.com Aeration has been found to strongly inhibit the decolorization of Direct Golden Yellow by Pseudomonas putida. researchgate.net This is because oxygen acts as a competing electron acceptor for the reducing equivalents required by the azo reductase enzymes. mdpi.com

Anaerobic and Aerobic Bioreactor Configurations for Dye Treatment

To achieve complete mineralization of azo dyes like this compound, a sequential anaerobic-aerobic bioreactor system is widely considered the most effective approach. researchgate.netbioline.org.brcdnsciencepub.commdpi.com This two-stage process leverages the strengths of both anaerobic and aerobic microbial activities.

In the initial anaerobic stage , the primary goal is decolorization. Under the absence of oxygen, anaerobic or facultative anaerobic bacteria utilize the azo dye as an electron acceptor, leading to the reductive cleavage of the azo bonds by azo-reductase enzymes. researchgate.netbioline.org.br This results in the formation of colorless, but potentially hazardous, aromatic amines. researchgate.netbioline.org.br

The effluent from the anaerobic stage then enters the aerobic stage . In this oxygen-rich environment, a different set of microorganisms degrade the aromatic amines formed in the first stage. researchgate.netbioline.org.br This aerobic degradation is crucial for the complete breakdown of the dye molecule into less harmful compounds like carbon dioxide and water, thus detoxifying the effluent. tandfonline.com Various bioreactor configurations, including sequencing batch reactors and upflow packed-bed reactors, have been investigated to optimize this sequential treatment process. mdpi.commdpi.com

Enzyme-Mediated Degradation with Peroxidases and Redox Mediators

An alternative to using whole microbial cells is the direct application of enzymes for dye degradation. Peroxidases, a class of oxidative enzymes, have shown significant promise in degrading a wide range of pollutants, including azo dyes. jmbfs.orgtandfonline.comijplantenviro.com

Investigation of Enzyme Kinetics and Optimal Conditions

The efficiency of peroxidase-catalyzed degradation is dependent on several factors, including pH, temperature, and the concentrations of the enzyme, substrate (dye), and hydrogen peroxide (H2O2), which is required by peroxidases for their catalytic activity. researchgate.netcore.ac.uk

Research on the degradation of various dyes by peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), has been conducted to determine the optimal reaction conditions. For instance, the optimal pH for HRP-mediated degradation of some azo dyes is in the acidic range, around 3.0-4.0. researchgate.net In contrast, soybean peroxidase has shown optimal activity at a pH of 8.0 for the removal of 2,4-dimethylphenol. core.ac.uk The optimal temperature for a DyP-type peroxidase from Saccharomonospora viridis was found to be 70°C. plos.org Understanding the Michaelis-Menten kinetics of the enzymatic reaction is crucial for optimizing the process and understanding potential substrate inhibition. researchgate.netmdpi.com

Table 1: Optimal Conditions for Peroxidase-Mediated Degradation

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Other ConditionsReference
Citrus limon peroxidase (CL-POD)Direct Yellow 45.05024 U/mL enzyme, 0.25 mM H2O2 pjoes.comresearchgate.net
Horseradish Peroxidase (HRP)Congo Red2.04050 mM H2O2, 50 mg/L dye researchgate.net
Soybean Peroxidase (SBP)2,4-dimethylphenol8.0-- core.ac.uk
DyP-type Peroxidase (S. viridis)Brilliant Green7.070- plos.org
Enhancement of Biodegradation Efficiency with Redox Mediators

The efficiency of enzyme-mediated degradation of certain recalcitrant dyes can be significantly enhanced by the use of redox mediators. tandfonline.comnih.govplos.org These are small, diffusible molecules that act as electron shuttles between the enzyme and the dye molecule, facilitating the oxidation-reduction reaction. nih.govplos.org

Studies have shown that the degradation of Direct Yellow 4 by citrus limon peroxidase (CL-POD) was enhanced from 60% in the absence of a mediator to a range of 75-87% in the presence of various mediators. researchgate.net A variety of compounds have been investigated as redox mediators, including p-coumaric acid, 1-hydroxybenzotriazole (B26582) (HOBT), vanillin, syringic acid, and syringaldehyde. pjoes.comresearchgate.net Among these, syringaldehyde proved to be particularly effective, with an optimal concentration of 0.025 mM resulting in up to 89% degradation of Direct Yellow 4. researchgate.net

Table 2: Effect of Redox Mediators on Direct Yellow 4 Degradation by Citrus Limon Peroxidase

MediatorConcentration (mM)Degradation Efficiency (%)Reference
None-60 pjoes.comresearchgate.net
p-Coumaric acid-75-87 (range with various mediators) researchgate.net
1-hydroxybenzotriazole (HOBT)-75-87 (range with various mediators) researchgate.net
Syringaldehyde0.02589 researchgate.net
Vanillin-75-87 (range with various mediators) researchgate.net
Syringic acid-75-87 (range with various mediators) researchgate.net
Veratryl alcohol-75-87 (range with various mediators) researchgate.net
Pyrocatechol-75-87 (range with various mediators) researchgate.net

Fungal and Yeast-Mediated Decolorization Mechanisms

Fungi, particularly white-rot fungi, have demonstrated considerable potential for the decolorization and degradation of azo dyes like this compound. rroij.com These fungi produce a suite of extracellular ligninolytic enzymes, including laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP), which are non-specific and capable of breaking down complex aromatic structures. rroij.comelsevier.esnih.gov The degradation process can involve either biosorption, where the dye molecules adhere to the fungal biomass, or biodegradation, an oxidative process that can lead to the complete mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water. mdpi.combiotechnologia-journal.org

The efficiency of fungal decolorization is influenced by several factors, including pH, temperature, and the availability of carbon and nitrogen sources. biotechnologia-journal.org For instance, some fungi exhibit optimal decolorization activity in neutral pH environments where the surface charges of the dye molecules and fungal mycelia are balanced, facilitating adsorption. biotechnologia-journal.org Research has shown that white-rot fungi such as Phanerochaete chrysosporium, Trametes versicolor, and Pleurotus ostreatus are effective in decolorizing various industrial dyes. rroij.comelsevier.es The mechanism often begins with the initial adsorption of the dye onto the fungal biomass, followed by enzymatic degradation. rroij.comresearchgate.net

While much of the research has focused on white-rot fungi, other fungal species, like Aspergillus niger, have also been investigated for their ability to decolorize textile effluents. ekb.egresearchgate.net In some cases, the primary mechanism of removal by non-white rot fungi is adsorption, which can sometimes be followed by metabolic biodegradation. researchgate.net

The table below summarizes findings on the decolorization of various dyes by different fungal strains, highlighting the enzymes involved and the observed efficiency.

Fungal StrainDye(s)Key EnzymesDecolorization EfficiencyReference
Trametes hirsutaVarious industrial dyesLaccase, Manganese PeroxidaseHigh researchgate.net
Phanerochaete chrysosporiumAzo dyesLignin Peroxidase, Manganese PeroxidaseSignificant rroij.com
Pleurotus ostreatusAzo dyesLaccase, Manganese PeroxidaseHigh elsevier.es
Aspergillus nigerTextile effluentNot specifiedHigh ekb.eg
Bjerkandera adustaAzo dyesLigninolytic enzymesEffective mdpi.com

Adsorption-Based Removal of this compound

Adsorption has emerged as a highly effective and widely used technique for removing dyes from aqueous solutions due to its simplicity, cost-effectiveness, and high efficiency. mdpi.com This process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Research has focused on developing a variety of low-cost and sustainable adsorbent materials for dye removal.

Activated carbons derived from agricultural waste materials are a promising class of adsorbents due to their high porosity, large surface area, and low cost. bohrium.comscielo.brcore.ac.uk Various agricultural residues, including sunflower piths, fruit peels, and sawdust, have been successfully converted into activated carbons with high dye adsorption capacities. bohrium.comscielo.br The activation process, often involving chemical treatment with agents like phosphoric acid (H₃PO₄), potassium hydroxide (KOH), or sodium hydroxide (NaOH) followed by carbonization, significantly enhances the porous structure and surface area of the material. mdpi.combohrium.com For example, activated carbon produced from sunflower pith has demonstrated a high surface area and significant adsorption capacity for methylene (B1212753) blue. bohrium.com Similarly, activated carbon from M. stenopetala seed husks has shown high efficiency in removing both anionic and cationic dyes. umanitoba.ca

The table below presents examples of bio-based activated carbons and their performance in dye removal.

Precursor MaterialActivating AgentTarget DyeMaximum Adsorption Capacity (mg/g)Reference
Sunflower PithNaOHMethylene Blue965 bohrium.com
M. stenopetala Seed HusksH₃PO₄Basic Blue 3833 umanitoba.ca
Date Palm LeavesH₂SO₄, H₃PO₄, HNO₃Crystal Violet, Nile BluePromising core.ac.uk
Coffee GroundsH₃PO₄Methyl OrangeEffective mdpi.com

Hydrogels, which are three-dimensional polymer networks with a high capacity for water absorption, have been developed as effective adsorbents for dyes. bohrium.commdpi.commdpi.com Their porous structure and the presence of functional groups facilitate the binding of dye molecules through mechanisms such as electrostatic interactions and hydrogen bonding. bohrium.comnih.gov Chitosan-based hydrogels, for instance, have shown high efficiency in removing azo dyes. bohrium.comresearchgate.net The cross-linking of chitosan (B1678972) with agents like oxalic acid can improve its chemical stability and adsorption capacity. bohrium.com Innovative double-network hydrogels have also been synthesized, exhibiting superadsorbent behavior and high adsorption capacities for anionic dyes. mdpi.com

The following table highlights different hydrogel systems and their dye adsorption capabilities.

Hydrogel TypeTarget DyeAdsorption MechanismMaximum Adsorption Capacity (mg/g)Reference
Cross-linked Chitosan/Oxalic AcidReactive Red 195Electrostatic interactions, hydrogen bonding110.7 bohrium.com
Double-Network Hydrogel (PDMAEMA-based)Anionic DyesNot specified545 mdpi.com
Sodium Alginate/Fumaric Acid-co-Polyacrylic AcidDirect YellowPhysisorption155.4 impactfactor.org
Cationic Hydrogel (PEE-Gel)Anionic DyesHigh selectivity and capacity1540.19 acs.org

Inorganic materials have also been explored for their potential in dye adsorption. Marble powder, an industrial waste product, has been investigated as a low-cost adsorbent for the removal of dyes like Direct Yellow 50. icm.edu.plicm.edu.plresearchgate.net Studies have shown that marble dust can effectively adsorb dyes from aqueous solutions, with its performance being influenced by factors such as pH and contact time. icm.edu.plresearchgate.net The adsorption process is often attributed to the physicochemical properties of the marble powder. researchgate.net Other inorganic materials like nano-bentonite have also been prepared and characterized for the removal of anionic dyes, demonstrating high adsorption capacities. maxapress.com A composite of MgAl layered double hydroxide (LDH) and Lignin has been shown to be effective in removing anionic dyes, including Direct Yellow. materresearch.com

To understand the mechanism and efficiency of the adsorption process, experimental data are often analyzed using various isotherm and kinetic models.

Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the dye concentration in the solution. mdpi.comsemanticscholar.org The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on a heterogeneous surface. materresearch.commdpi.com For the adsorption of this compound, different studies have found that the data can be well-described by either the Langmuir or Freundlich isotherm, depending on the adsorbent used. For example, the adsorption of a direct yellow dye onto a low-cost hydrogel was best described by the Freundlich model, while its adsorption onto activated carbon from coconut shells followed the Langmuir model. impactfactor.orgresearchgate.net

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the rate of dye uptake by the adsorbent. mdpi.comnih.gov The pseudo-second-order model is frequently found to provide a better fit for dye adsorption data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.comnih.govdeswater.com Studies on the adsorption of Direct Yellow 50 onto nano-bentonite and weakly basic resins have shown that the pseudo-second-order model accurately describes the adsorption kinetics. maxapress.commdpi.com

The table below provides a summary of isotherm and kinetic models applied to the adsorption of direct yellow dyes.

AdsorbentDyeBest Fit Isotherm ModelBest Fit Kinetic ModelReference
Activated Carbon (Coconut Shell)Direct Yellow ARLELangmuirPseudo-second-order researchgate.net
Sodium Alginate HydrogelDirect YellowFreundlichPseudo-second-order impactfactor.org
MgAl LDH/LigninDirect YellowFreundlichNot specified materresearch.com
Nano-bentoniteDirect Yellow 50Not specifiedPseudo-second-order maxapress.com
Amberlyst A24 (Polyacrylic resin)C.I. Direct Yellow 50LangmuirPseudo-second-order mdpi.com
Marble PowderYellow DyeNot specifiedNot specified researchgate.net

Adsorption Isotherms and Kinetic Modeling

Langmuir and Freundlich Isotherm Models

The adsorption behavior of Direct Yellow dyes, including similar compounds to this compound, has been analyzed using Langmuir and Freundlich isotherm models to understand the distribution of dye molecules between the liquid and solid phases at equilibrium.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. This model is often found to be a good fit for the adsorption of direct dyes, suggesting that the adsorption process is chemical in nature. mdpi.comresearchgate.net For instance, in studies involving the adsorption of Direct Yellow 50 on weakly basic resins and Direct Yellow 12 on ZnS:Mn nanoparticles loaded on activated carbon, the Langmuir model provided a better fit to the experimental data than the Freundlich model. mdpi.comkoreascience.kr This indicates a uniform surface with a finite number of identical adsorption sites. The maximum monolayer adsorption capacity (q_max) is a key parameter derived from the Langmuir isotherm. For example, in the adsorption of a direct yellow dye onto chitosan, a high adsorption capacity was observed, which was well-described by the Langmuir model. researchgate.net

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. This model suggests that adsorption is not limited to a monolayer. In some cases, such as the adsorption of Direct Yellow 28 on apatitic phosphate, both the Langmuir and Freundlich models were found to describe the equilibrium data well, indicating a complex adsorption process. tandfonline.com The Freundlich model was also suitable for predicting multi-component adsorption equilibrium data for Direct Yellow 12 at moderate concentrations. koreascience.kr

Table 1: Adsorption Isotherm Model Parameters for Direct Yellow Dyes

Adsorbent Dye Isotherm Model Key Findings Reference
Weakly basic resins Direct Yellow 50 Langmuir Best fit, indicating monolayer adsorption. mdpi.com
ZnS:Mn nanoparticles on activated carbon Direct Yellow 12 Langmuir Better fit for mono-component adsorption. koreascience.kr
Apatitic phosphate Direct Yellow 28 Langmuir & Freundlich Both models described the data well. tandfonline.com
Chitosan Direct Yellow dye Langmuir High adsorption capacity. researchgate.net
Nano bentonite Direct Yellow 50 Freundlich Indicated heterogeneous, multilayer adsorption. maxapress.com
Pseudo-First and Second-Order Kinetic Models

The kinetics of Direct Yellow dye adsorption are commonly studied using pseudo-first-order and pseudo-second-order models to determine the rate-controlling step.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites. However, this model is often found to be less applicable to the adsorption of direct dyes compared to the pseudo-second-order model. mdpi.com For example, in the study of Direct Yellow 50 adsorption on weakly basic resins, the pseudo-first-order model showed poor correlation with experimental data. mdpi.com

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. gnest.org This model is frequently reported to provide the best fit for the kinetic data of direct dye adsorption, indicating that chemisorption is the dominant mechanism. mdpi.comtandfonline.com Studies on the adsorption of Direct Yellow 50 on various adsorbents and Direct Yellow 28 on apatitic phosphate have confirmed the suitability of the pseudo-second-order model. mdpi.comtandfonline.com Similarly, research on other direct dyes has consistently shown that the pseudo-second-order model accurately describes the adsorption kinetics. researchgate.netnih.gov

Table 2: Kinetic Model Parameters for Direct Yellow Dye Adsorption

Adsorbent Dye Kinetic Model Key Findings Reference
Weakly basic resins Direct Yellow 50 Pseudo-second-order Best fit, indicating chemisorption. mdpi.com
Apatitic phosphate Direct Yellow 28 Pseudo-second-order Good fit for kinetic data. tandfonline.com
Covalent organic polymer Direct Scarlet 4BS Pseudo-second-order Best-fitted kinetics model. nih.gov
Chitosan Direct Yellow dye Pseudo-second-order Well-represented the adsorption reaction. researchgate.net
Nano bentonite Direct Yellow 50 Avrami & Pseudo-second-order Avrami model provided the best fit, followed by PSO. maxapress.com

Influence of Adsorption Parameters

The efficiency of this compound removal through adsorption is significantly influenced by several operational parameters.

pH: The pH of the solution plays a crucial role in the adsorption process by affecting the surface charge of the adsorbent and the ionization of the dye molecules. For anionic dyes like this compound, a lower pH (acidic conditions) generally enhances adsorption. maxapress.comresearchgate.net This is because at low pH, the adsorbent surface becomes more positively charged, leading to stronger electrostatic attraction with the anionic dye molecules. ijcce.ac.ir Studies on various direct dyes have shown optimal removal at acidic pH values, typically around pH 2-3. researchgate.netmaxapress.comutp.edu.my

Temperature: The effect of temperature on adsorption can indicate whether the process is endothermic or exothermic. For many direct dyes, an increase in temperature leads to an increase in adsorption capacity, suggesting an endothermic process. koreascience.krderpharmachemica.com This implies that higher temperatures provide the necessary energy for the adsorption to occur. derpharmachemica.com However, in some cases, the adsorption process can be exothermic. researchgate.netijcce.ac.ir

Adsorbent Dosage: Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased availability of active adsorption sites. utp.edu.myderpharmachemica.comrsc.org However, beyond a certain dosage, the removal efficiency may become constant as the available dye molecules become the limiting factor. utp.edu.my

Contact Time: The removal of dye increases with contact time until equilibrium is reached. mdpi.comrsc.org Initially, the adsorption is rapid due to the abundance of available active sites on the adsorbent surface. mdpi.com The time required to reach equilibrium varies depending on the adsorbent and the initial dye concentration. mdpi.com

Initial Dye Concentration: The initial concentration of the dye affects both the adsorption capacity and the removal efficiency. An increase in the initial dye concentration can lead to a higher adsorption capacity but a lower percentage of removal. mdpi.comrsc.org This is because at higher concentrations, the active sites on the adsorbent become saturated more quickly.

Thermodynamic Studies of Adsorption Processes

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insights into the spontaneity, nature, and randomness of the adsorption process.

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and feasible. tandfonline.comnih.govderpharmachemica.com The magnitude of ΔG° can also suggest whether the adsorption is physisorption (-20 to 0 kJ/mol) or chemisorption (-80 to -400 kJ/mol). mdpi.com

Enthalpy (ΔH°): A positive ΔH° value signifies that the adsorption process is endothermic, meaning it is favored by an increase in temperature. koreascience.krtandfonline.comnih.govderpharmachemica.com Conversely, a negative ΔH° indicates an exothermic process. ijcce.ac.ir

Entropy (ΔS°): A positive ΔS° value suggests an increase in randomness at the solid-solution interface during the adsorption process. derpharmachemica.com

Studies on the adsorption of various direct dyes have shown that the process is often spontaneous and endothermic. koreascience.krtandfonline.comnih.govderpharmachemica.com For example, the adsorption of Direct Yellow 28 on apatitic phosphate was found to be feasible, spontaneous, and endothermic. tandfonline.com Similarly, thermodynamic investigations of Direct Scarlet 4BS adsorption revealed a spontaneous and endothermic process. nih.gov

Table 3: Thermodynamic Parameters for Direct Dye Adsorption

Dye Adsorbent ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/K·mol) Nature of Process Reference
Direct Scarlet 4BS Covalent organic polymer Negative 38.5 Positive Spontaneous, Endothermic nih.gov
Direct Yellow 28 Apatitic phosphate Negative Positive Positive Spontaneous, Endothermic tandfonline.com
Titan Yellow Saccharum spontaneum Negative Positive Positive Spontaneous, Endothermic derpharmachemica.com
Direct Yellow 12 ZnS:Mn-NP-AC - Positive - Spontaneous, Endothermic koreascience.kr
Direct Red 81 nZVI-G Negative Negative - Spontaneous, Exothermic ijcce.ac.ir

Mechanistic Insights into Dye Adsorption

The adsorption of this compound onto various adsorbents can occur through several mechanisms, often acting in combination.

Electrostatic Attraction: This is a primary mechanism, especially for anionic dyes like this compound. At a pH below the point of zero charge of the adsorbent, the surface becomes positively charged, leading to a strong electrostatic attraction with the negatively charged sulfonate groups of the dye. nih.govrsc.org

Ion Exchange: In this process, the anionic dye molecules in the solution are exchanged with anions present on the surface of the adsorbent. nih.govresearchgate.net This is a significant mechanism for adsorbents that have exchangeable ions.

Complexation and Chelation: The functional groups present in the dye structure, such as azo groups (–N=N–), can donate an electron pair to form complexes or chelates with metal ions or active sites on the adsorbent surface. researchgate.netpreprints.org

π-π Interactions: The aromatic rings present in the structure of this compound can interact with aromatic moieties on the adsorbent surface through π-π stacking forces. nih.gov

The dominant mechanism depends on the specific characteristics of both the adsorbent and the dye, as well as the experimental conditions like pH. rsc.orgresearchgate.net

Degradation Product Analysis and Pathways

Understanding the degradation products of this compound is crucial for assessing the effectiveness and environmental safety of remediation processes.

Identification of Intermediate Compounds and By-products

The degradation of azo dyes like this compound typically involves the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the color. This initial step leads to the formation of smaller, often colorless, aromatic amines. nih.govresearchgate.net

In a study on the degradation of Direct Yellow 4 (a similar azo dye), UPLC/MS analysis was used to identify the degradation products. nih.gov The proposed pathway involved the breakdown of the parent dye molecule into smaller intermediates. Similarly, the degradation of Direct Yellow 12 using an ozone-based advanced oxidation process was studied, and the intermediate by-products were identified using HPLC-MS/MS. jwent.net The degradation of Metanil Yellow, another azo dye, was shown to produce intermediates such as metanilic acid and p-aminodiphenylamine. researchgate.net

The complete mineralization of the dye into simpler, non-toxic compounds like carbon dioxide, water, and inorganic salts is the ultimate goal of any degradation process. However, the formation of potentially more toxic aromatic amines as intermediates is a significant concern that requires careful monitoring and further treatment. jwent.net

Table 4: Identified Degradation Intermediates of Similar Azo Dyes

Original Dye Degradation Method Identified Intermediates/By-products Analytical Technique Reference
Direct Yellow 4 Enzymatic (Citrus limon peroxidase) Various degradation products UPLC/MS nih.gov
Direct Yellow 12 O3/UV Various intermediates HPLC-MS/MS jwent.net
Metanil Yellow Bacterial degradation Metanilic acid, p-aminodiphenylamine GC/MS researchgate.net

Elucidation of Degradation Reaction Pathways

The degradation of azo dyes like this compound (C.I. 29000) is a complex process that involves several stages, initiated by the cleavage of the chromophoric azo bond (–N=N–). This initial step leads to the decolorization of the dye and the formation of various aromatic intermediates. The subsequent degradation of these intermediates is crucial for the complete detoxification of the effluent. While specific studies exhaustively detailing the degradation pathway of this compound are limited, the degradation mechanisms can be elucidated by analogy with closely related azo dyes and the known reactivity of its constituent precursors, such as o-anisidine. ut.ac.ir

Advanced Oxidation Processes (AOPs) are commonly employed for the degradation of these dyes. These processes generate highly reactive species, most notably hydroxyl radicals (•OH), which are non-selective and can attack the dye molecule at various sites. researchgate.net

The proposed degradation pathway for a typical double azo dye, such as this compound, under AOPs generally involves the following key steps:

Initial Attack and Azo Bond Cleavage: The degradation is typically initiated by the electrophilic attack of hydroxyl radicals on the azo linkage. This is often the rate-determining step for decolorization. The cleavage of the azo bonds results in the formation of simpler aromatic compounds. For this compound, this would likely lead to the formation of substituted aminobenzenes and other aromatic amines. One of the precursors for this compound is o-anisidine, which could be a potential degradation product. ut.ac.ir

Formation of Intermediate Products: Following the initial azo bond cleavage, a variety of intermediate products are formed. In the degradation of similar direct azo dyes like Direct Yellow 12, studies using HPLC-MS/MS have identified numerous intermediates. jwent.netjwent.net These are typically substituted phenols, aromatic amines, and nitro-derivatives, depending on the original structure of the dye and the specific degradation conditions. For instance, the degradation of Direct Yellow 4, another diazo dye, was found to produce N-intermediates. researchgate.net

Aromatic Ring Opening: The aromatic intermediates are further attacked by hydroxyl radicals, leading to the opening of the benzene (B151609) rings. This step is critical for the complete destruction of the dye's aromatic structure.

Formation of Aliphatic Acids: The ring-opening process results in the formation of smaller, short-chain aliphatic carboxylic acids. In studies of Direct Yellow 4 degradation, oxalic acid and oxamic acid were identified as ultimate by-products. researchgate.net These acids are generally more biodegradable than the parent aromatic compounds.

Mineralization: In the final stage, these aliphatic acids are further oxidized to form carbon dioxide (CO2), water (H2O), and inorganic ions such as nitrate (NO3⁻) and sulfate (B86663) (SO4²⁻), thus achieving complete mineralization.

The specific intermediates and final products will vary depending on the degradation method used (e.g., Fenton, photo-Fenton, ozonation, photocatalysis) and the reaction conditions (e.g., pH, catalyst concentration, temperature).

Mass Balance and Mineralization Efficiency Assessments

Mineralization Efficiency:

Studies on similar direct azo dyes provide insight into the potential mineralization efficiency for this compound.

In the degradation of Direct Yellow 4 using the photoelectro-Fenton (PEF) process, an almost total mineralization was achieved, with nearly 97% TOC abatement of a 200 mg/L dye solution after 240 minutes. researchgate.net

For Direct Yellow 12 , treatment with ozone combined with UV radiation resulted in a decrease in Chemical Oxygen Demand (COD) by more than 85% from the initial concentration, indicating a high degree of mineralization. jwent.netjwent.net

The decomposition of Direct Yellow 86 using the nano-Fenton process showed that TOC removal was most efficient at a pH of 2 to 2.5, with removal percentages varying based on the concentration of the Fenton reagents. icm.edu.pl

These findings suggest that under optimal conditions, AOPs can achieve high mineralization efficiencies for direct yellow azo dyes. However, it is important to note that sometimes the degradation process can lead to the formation of recalcitrant by-products, such as short-chain carboxylic acids, which are more resistant to further oxidation. For example, in the study of Direct Yellow 4, the formation of Fe(III) complexes with oxalic and oxamic acids slowed down their mineralization in the electro-Fenton process, although they were rapidly photolyzed by UVA light in the PEF process. researchgate.net

Mass Balance:

A complete mass balance assessment involves accounting for all the carbon, nitrogen, and other elements from the initial dye molecule in the final degradation products. This is a complex task and is not always fully achieved in degradation studies.

In the degradation of Direct Yellow 4, it was noted that the majority of the initial nitrogen was lost as volatile N-compounds, with ammonium ions (NH4⁺) being released in much larger proportions than nitrate ions (NO3⁻). researchgate.net This highlights the complexity of tracking all elements during the degradation process.

Advanced Applications and Functionalization of Direct Yellow 44 in Research

Direct Yellow 44 in Functional Textile Processing Research

The primary application of this compound in textiles is the dyeing of cellulosic fibers, including cotton, viscose, and jute. equinoximpex.comsanjaydyes.com Research in this area has focused on optimizing dyeing processes and evaluating the fastness properties of the dyed fabrics. However, the concept of "functional textiles" extends beyond simple coloration to include properties such as UV protection, antimicrobial activity, and water repellency. mdpi.comemerald.com

While specific research on the direct functionalization of this compound for these purposes is not extensively documented, the broader field of textile finishing provides a framework for how such a dye could be utilized. Functional finishes are often applied to fabrics after dyeing. For instance, studies have explored the use of various agents to impart UV protection to cotton fabrics. ekb.eg Similarly, antimicrobial finishes can be applied to textiles to prevent the growth of bacteria. emerald.comengineering.org.cn Research has shown that natural dyes and plant extracts can sometimes provide these functionalities. nih.govresearchgate.net For example, curcumin (B1669340) has been used to create multifunctional polyester (B1180765) fabric with antimicrobial, antioxidant, and UV-protection properties. embrapa.br

In the context of this compound, research has been conducted on its compatibility with other dyes for specific substrates. A study on dyeing jute fabric evaluated binary mixtures of this compound (also known as Direct Yellow 5GL) with other direct dyes to assess their compatibility. [No specific citation available for this direct study detail]

The fastness properties of this compound on cellulosic fibers have been documented, indicating its performance characteristics which are a crucial baseline for any functional application.

Table 1: Fastness Properties of this compound

Property Rating
Light Fastness 5
Washing Fastness 4
Perspiration Fastness 5

(Data sourced from commercial supplier specifications) nih.gov

Further research could explore modifying the structure of this compound to incorporate functional groups or applying it in conjunction with finishing agents to create textiles with advanced properties. For example, research into other azo dyes has shown that introducing benzene (B151609) sulfonamide derivatives can improve light-fastness. d-nb.info

Investigation of this compound in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a class of photovoltaic devices that use a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-band-gap semiconductor, typically titanium dioxide (TiO2), thereby generating electricity. nih.gov The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum, excited state energy levels, and ability to anchor to the semiconductor surface. nih.gov

While it is noted that dyes are being explored for use in emerging fields like dye-sensitized solar cells, specific research detailing the performance of this compound as the primary sensitizer is limited in publicly available literature. medchemexpress.commedchemexpress.com The fundamental principle involves the photoexcitation of the dye, followed by electron injection into the conduction band of the TiO2. nih.gov The dye is then regenerated by a redox electrolyte. sanjaydyes.com

The performance of a DSSC is characterized by several key parameters, as shown in the table below.

(Information compiled from general DSSC literature) embrapa.br

Research on other dyes provides context for the potential investigation of this compound. For instance, studies on natural dyes extracted from various plants have been conducted to evaluate their effectiveness as sensitizers. embrapa.brcityu.edu.hkjeires.com The power conversion efficiency of DSSCs using natural dyes has been reported, with values varying based on the dye source and cell construction. embrapa.brjeires.com For example, a DSSC photosensitized by Alstroemeria flower extract achieved a yield (η) of 1.74%. embrapa.br High-performance DSSCs often utilize ruthenium-based complexes or specifically engineered organic dyes, with efficiencies exceeding 13% having been reported. nih.govmdpi.com For this compound to be considered a viable candidate for DSSC applications, research would need to be conducted to measure its specific performance parameters and stability within a solar cell assembly.

Exploration of this compound as a Research Tool in Biological Experiments (e.g., molecular tracking, cell function evaluation)

Dyes are fundamental tools in biological and medical research, enabling the visualization and analysis of cells, their components, and their functions. medchemexpress.com Fluorescent dyes, in particular, are used for a wide range of applications including cell staining, molecular tracking, and imaging of specific organelles. biotium.combioscience.co.uksigmaaldrich.com this compound is classified as a fluorescent dye and is noted for its use in histology, suggesting its utility in staining tissues for microscopic examination. [No specific citation for this classification]

The application of dyes in biological research often involves labeling specific structures. For example, lipophilic carbocyanine dyes are used to stain cell membranes for long-term cell tracking studies. bioscience.co.uk Other dyes are designed to accumulate in specific organelles like mitochondria or lysosomes based on their chemical properties. biotium.comsigmaaldrich.com These tools are crucial for studying dynamic cellular processes such as cell division, death, and intracellular transport.

While the potential for this compound as a biological research tool exists due to its fluorescent properties, specific studies detailing its use for molecular tracking or the quantitative evaluation of cell function are not widely reported in the reviewed literature. Research in this area would involve assessing the dye's biocompatibility, its specificity for certain cellular targets, and its photophysical properties within a cellular environment.

The development of advanced cell trackers often focuses on creating probes that are non-toxic, bright, photostable, and can be retained within cells for extended periods. nih.gov Some modern probes are "dual-activatable," meaning their fluorescence can be turned on by specific biological triggers and light, allowing for precise spatial and temporal control of cell labeling. nih.gov For this compound to be effectively used as a research tool in these advanced biological experiments, its performance against these criteria would need to be systematically evaluated. This would include studies on its uptake by cells, potential cytotoxicity, and its fluorescence behavior when interacting with biomolecules.

Research into Enhancing Photostability of Direct Dyes through Functional Design

The photostability, or light fastness, of a dye is a critical property that determines its durability and performance in applications where it is exposed to light. The degradation of dyes upon light exposure, known as photofading, involves photochemical reactions that destroy the chromophoric structure of the dye molecule. equinoximpex.com For azo dyes like this compound, this often involves the cleavage of the azo bond.

Research into enhancing the photostability of dyes often focuses on functional design, which involves modifying the dye's chemical structure or its immediate chemical environment. Several strategies have been explored for various classes of dyes:

Structural Modification: Introducing specific functional groups into the dye molecule can improve its photostability. For example, research on azo reactive dyes has shown that incorporating benzene sulfonamide derivatives into the triazine ring can improve light-fastness by providing a pathway for the excited molecule to return to the ground state while emitting fluorescence. d-nb.info For azo dyes in general, introducing strong electron-withdrawing groups at the ortho position of the azo group can enhance photo-oxidative stability. equinoximpex.com

Use of UV Absorbers: UV absorbers are compounds that can be applied to a dyed substrate to protect the dye by absorbing harmful UV radiation. equinoximpex.com

Quenchers: Certain chemical agents can quench the excited state of the dye molecule or scavenge reactive species like singlet oxygen that are responsible for photodegradation.

Adsorption onto Nanoparticles: Studies have shown that adsorbing dyes onto the surface of nanoparticles, such as titanium dioxide (TiO2), can influence their photostability. While TiO2 is a known photocatalyst that can degrade organic compounds, under certain conditions, it has been shown to enhance the photostability of some dyes for color filter applications. medchemexpress.comjwent.net Conversely, other studies focus on using photocatalysts like ZnO or modified TiO2 to intentionally degrade azo dyes for wastewater treatment. jwent.netiwaponline.comresearchgate.net

A study on disazo disperse dyes found that the dyeing method could influence photostability, with higher dye concentrations in the fabric leading to increased light fastness. scialert.net While these general principles are well-established, specific research applying these functional design strategies to enhance the photostability of this compound and quantifying the improvement is not extensively detailed in the available literature. Such research would involve synthesizing derivatives of this compound or formulating it with stabilizing agents and then conducting controlled light exposure tests to measure the change in color and chemical structure over time.

Future Directions in Direct Yellow 44 Research

Integration of Multidisciplinary Approaches for Holistic Understanding

A comprehensive understanding of Direct Yellow 44 necessitates a departure from siloed research. A holistic approach that integrates chemistry, physics, biology, and environmental science is crucial for elucidating the complex interactions of this dye with various systems. noaa.gov This involves not only understanding its molecular structure and properties but also its lifecycle and environmental impact. worlddyevariety.comcdnsciencepub.com

Future research will likely focus on:

Lifecycle Analysis: A cradle-to-grave analysis of this compound, from its synthesis to its ultimate fate in the environment, will provide a complete picture of its sustainability. cdnsciencepub.com

Ecotoxicology: In-depth studies on the toxicity of this compound and its degradation byproducts on a wide range of organisms are needed to fully assess its environmental risk. cdnsciencepub.com

Structure-Toxicity Relationship: Combining experimental toxicity data with computational modeling can help to understand how the dye's chemical structure relates to its toxic effects. tandfonline.com

Development of Novel Sustainable Synthesis and Degradation Technologies

The traditional synthesis of azo dyes often involves processes that are not environmentally friendly. cdnsciencepub.com The future of this compound production lies in the adoption of green chemistry principles to minimize waste and hazardous substance use. mdpi.com

Sustainable Synthesis:

Greener Synthetic Routes: Research is anticipated to explore alternative, more sustainable methods for producing this compound and similar dyes. google.comgoogle.com This could involve using less hazardous starting materials and developing more efficient reaction conditions.

Enzymatic Synthesis: The use of enzymes as catalysts in dye synthesis offers a promising green alternative to traditional chemical methods.

Advanced Degradation Technologies: The persistence of azo dyes in the environment is a significant concern. tandfonline.com Future research will focus on developing efficient and sustainable methods for their removal and degradation.

Bioremediation: Utilizing microorganisms like bacteria and fungi, and the enzymes they produce (such as azoreductases, laccases, and peroxidases), is a key area of research for the breakdown of azo dyes. tandfonline.commdpi.comnih.gov Studies have shown the potential of various microbial strains to decolorize and degrade dyes. researchgate.netopenbiotechnologyjournal.com

Advanced Oxidation Processes (AOPs): Techniques like photo-Fenton and electro-Fenton processes have shown effectiveness in mineralizing azo dyes, breaking them down into less harmful substances. researchgate.net

Nanomaterials in Degradation: The use of nanoparticles, such as those made from copper oxide, is being explored for the photocatalytic degradation of dyes. researchgate.netresearchgate.net

A study on the degradation of Direct Yellow 4 using a photo-assisted electro-Fenton process demonstrated almost complete mineralization of the dye, highlighting the potential of such advanced methods. researchgate.net

Advanced Computational Predictions for Dye Design and Performance

Computational chemistry is becoming an indispensable tool in dye research, offering the ability to predict the properties and behavior of molecules with increasing accuracy. mdpi.comacs.org This allows for the virtual screening of new dye structures and the optimization of existing ones before they are synthesized in the lab.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of dyes like this compound, providing insights into their color, reactivity, and stability. acs.orgresearchgate.net These calculations can also help in understanding the mechanisms of dye degradation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the properties of dyes, including their toxicity, based on their molecular structure. tandfonline.com This can help in designing safer and more effective dyes.

Machine Learning and AI: The application of machine learning and deep learning models is an emerging trend for predicting various properties of chemical compounds, including their sensory and physicochemical characteristics. aip.orgrsc.orgoptibrium.comresearchgate.net These models can be trained on large datasets to learn complex relationships between a molecule's structure and its properties.

For instance, computational studies on other azo dyes have successfully used DFT to understand their degradation pathways and predict their spectroscopic properties. mdpi.comacs.org

Exploration of Emerging Applications in Materials Science and Biotechnology

While this compound is primarily used as a textile dye, its unique chemical structure and properties open up possibilities for its use in other advanced applications. worlddyevariety.commedchemexpress.comemperordye.com

Materials Science:

Functional Textiles: Research could explore modifying the structure of this compound to impart new functionalities to textiles, such as UV protection or antimicrobial properties. medchemexpress.com

Dye-Sensitized Solar Cells (DSSCs): The light-absorbing properties of azo dyes make them potential candidates for use as sensitizers in DSSCs, a type of solar cell. medchemexpress.com

Polymer Nanocomposites: Azo dyes can be incorporated into polymer nanocomposites to create materials with specific optical or sensing properties. researchgate.net

Biotechnology:

Biological Stains: Dyes are essential tools in biological research for visualizing cells and tissues. medchemexpress.comscbt.com The potential of this compound as a specialized stain in histology or for tracking biomolecules could be investigated. medchemexpress.com

Sensing and Diagnostics: The interaction of this compound with specific molecules or ions could be harnessed to develop sensors for environmental or biomedical applications. acs.org

The exploration of these emerging applications will require a multidisciplinary approach, combining expertise in chemistry, materials science, and biology.

Q & A

Q. What strategies ensure ethical compliance in studies involving this compound’s human cell line toxicity?

  • Methodological Answer : Institutional Review Board (IRB) approval mandates cytotoxicity assays (MTT/WST-1) with negative controls and dose-response validation (IC50 ± 10% error margin). Data transparency includes raw viability curves in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.